1,3-Bis(triphenylsilyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
triphenyl-(3-triphenylsilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34Si2/c1-7-20-35(21-8-1)43(36-22-9-2-10-23-36,37-24-11-3-12-25-37)41-32-19-33-42(34-41)44(38-26-13-4-14-27-38,39-28-15-5-16-29-39)40-30-17-6-18-31-40/h1-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVXWCZFSFKRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402250 | |
| Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-16-6 | |
| Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(triphenylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,3-Bis(triphenylsilyl)benzene (CAS: 18920-16-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(triphenylsilyl)benzene, also known by its synonym UGH-3, is an organosilicon compound with the CAS number 18920-16-6.[1][2][3] Its unique molecular structure, featuring a central benzene ring substituted with two triphenylsilyl groups at the meta positions, imparts a high triplet energy and a deep HOMO level.[1] These characteristics make it a highly effective host material in organic light-emitting diodes (OLEDs), particularly for the fabrication of efficient blue phosphorescent OLEDs (PHOLEDs).[1][4][5] Furthermore, its properties allow it to function as a hole-blocking layer (HBL) in OLED devices and to enhance the performance of thermally activated delayed fluorescence (TADF) OLEDs.[1] While its primary application lies in materials science and electronics, the synthesis of related silyl-substituted aromatic compounds is relevant to the development of novel organic molecules. This guide provides an in-depth overview of the chemical and physical properties, a plausible synthesis protocol, its application in OLED fabrication, and safety information for this compound.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] A summary of its key quantitative data is presented in the table below. The discrepancy in reported melting points likely arises from the amorphous nature of the material as used in thin-film applications, where a glass transition temperature (Tg) is more relevant than a sharp melting point. The higher reported melting point may correspond to a crystalline form of the compound.
| Property | Value | Reference |
| CAS Number | 18920-16-6 | [1][2][3] |
| Molecular Formula | C42H34Si2 | [1] |
| Molecular Weight | 594.89 g/mol | [1] |
| Appearance | White powder/crystals | [1] |
| Glass Transition Temp. (Tg) | 46 °C | [1] |
| Melting Point | 345-349 °C | [3][6] |
| Boiling Point (Predicted) | 654.0 ± 51.0 °C | [6] |
| Density (Predicted) | 1.15 g/cm³ | [3][6] |
| HOMO Level | -7.2 eV | [1] |
| LUMO Level | -2.8 eV | [1] |
| Triplet Energy (ET) | 3.1 eV | [1] |
| Thermal Stability (TGA) | >280 °C (0.5% weight loss) | [1] |
| Maximum Absorption (λmax) | 265 nm (in THF) | [1] |
| Maximum Emission (λem) | 418 nm (in THF) | [1] |
Experimental Protocols
Plausible Synthesis of this compound
Step 1: Synthesis of (3-Bromophenyl)triphenylsilane [7]
-
Dissolve 20 g (84.77 mmol) of 1,3-dibromobenzene in 500 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 33.9 mL of a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (84.77 mmol) to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve 29.9 g of triphenylsilyl chloride in 100 mL of anhydrous THF.
-
Add the solution of triphenylsilyl chloride to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with distilled water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a 1:10 mixture of methylene chloride and methanol to yield (3-Bromophenyl)triphenylsilane as a white solid.
Step 2: Synthesis of this compound (Proposed)
-
Activate 2.5 g (103 mmol) of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Add 50 mL of anhydrous THF to the flask.
-
Dissolve 18 g (43 mmol) of (3-Bromophenyl)triphenylsilane (from Step 1) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the (3-Bromophenyl)triphenylsilane solution to the magnesium turnings to initiate the Grignard reaction, which may require gentle heating.
-
Once the reaction has initiated, add the remaining (3-Bromophenyl)triphenylsilane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve 12.7 g (43 mmol) of triphenylsilyl chloride in 50 mL of anhydrous THF.
-
Cool the Grignard reagent to 0 °C and slowly add the triphenylsilyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with distilled water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization to yield this compound.
Caption: Plausible two-step synthesis of this compound.
Fabrication of a Blue Phosphorescent OLED using this compound (UGH-3) as the Host Material
The following is a representative experimental protocol for the fabrication of a blue PHOLED device utilizing UGH-3 as the host material, based on common device architectures and fabrication techniques.[10][11][12]
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function of the ITO and remove any organic residues.
-
-
Deposition of Organic Layers:
-
The cleaned ITO substrates are transferred into a high-vacuum thermal evaporation system with a base pressure of <10^-6 Torr.
-
A hole injection layer (HIL) of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited at a rate of 1-2 Å/s to a thickness of 40 nm.
-
A hole transport layer (HTL) of 1,3-dicarbazolylbenzene (mCP) is deposited at a rate of 1-2 Å/s to a thickness of 7.5 nm.
-
The emissive layer (EML) is co-deposited by evaporating the UGH-3 host material and a blue phosphorescent dopant, such as bis(2-(2,4-difluorophenyl)pyridinato-N,C2')(picolinato)iridium(III) (FIrpic), from separate sources. The deposition rate of UGH-3 is maintained at 2 Å/s, while the dopant deposition rate is adjusted to achieve a doping concentration of 8-12 wt%. The total thickness of the EML is 30 nm.
-
An electron transport layer (ETL) of tris(8-hydroxyquinolinato)aluminum (Alq3) is deposited at a rate of 1-2 Å/s to a thickness of 30 nm.
-
-
Cathode Deposition:
-
A thin electron injection layer (EIL) of lithium fluoride (LiF) is deposited at a rate of 0.1 Å/s to a thickness of 1 nm.
-
An aluminum (Al) cathode is deposited at a rate of 5-10 Å/s to a thickness of 100 nm.
-
-
Encapsulation:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Caption: Workflow for the fabrication of a blue PHOLED.
Signaling Pathways and Logical Relationships
In the context of this compound's application in OLEDs, a traditional biological "signaling pathway" is not applicable. However, the logical relationship of energy level alignment and charge transport within an OLED device can be visualized. The efficient operation of a PHOLED relies on the proper alignment of the HOMO and LUMO energy levels of the different material layers to facilitate charge injection, transport, and confinement, leading to efficient exciton formation and light emission from the emissive layer.
Caption: Energy level alignment in a blue PHOLED.
Safety Information
This compound should be handled with appropriate safety precautions. According to the Safety Data Sheet (SDS), it can cause serious eye irritation.
-
Hazard Statements: H319: Causes serious eye irritation.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
It is recommended to handle this compound in a well-ventilated area or in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
Conclusion
This compound is a key material in the advancement of OLED technology, particularly for achieving high-efficiency blue phosphorescent emission. Its well-defined chemical and physical properties, including a high triplet energy and deep HOMO level, make it an excellent host and hole-blocking material. While its synthesis involves multi-step organic reactions, the potential for high-performance electronic devices justifies its use in research and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists working with or considering the use of this compound in their applications.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 18920-16-6 [chemicalbook.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. New host material for high-performance blue phosphorescent organic electroluminescent devices. | Sigma-Aldrich [merckmillipore.com]
- 6. This compound CAS#: 18920-16-6 [m.chemicalbook.com]
- 7. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Chlorotriphenylsilane | 76-86-8 [smolecule.com]
- 10. media.neliti.com [media.neliti.com]
- 11. ossila.com [ossila.com]
- 12. ossila.com [ossila.com]
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(triphenylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Bis(triphenylsilyl)benzene, a significant organosilicon compound. Primarily utilized in the field of organic electronics, particularly as a host material in Organic Light Emitting Diodes (OLEDs), its unique molecular architecture imparts desirable photophysical and electronic characteristics. This document collates available data on its synthesis, reactivity, and spectroscopic properties. While its application in drug development is not prominent in current literature, the broader context of organosilicon compounds in medicinal chemistry is briefly discussed. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies, where available for analogous compounds, are provided as a reference.
Introduction
This compound, with the CAS number 18920-16-6, is an aromatic compound characterized by a central benzene ring substituted at the 1 and 3 positions with triphenylsilyl groups.[1][2] This meta-substitution pattern, combined with the bulky, propeller-like triphenylsilyl moieties, results in a sterically hindered and thermally stable molecule. Its primary application lies in the realm of materials science, where it serves as a high-performance host material for phosphorescent OLEDs, especially for achieving efficient blue emission. The silicon atoms influence the electronic properties of the benzene core, contributing to a high triplet energy and a deep highest occupied molecular orbital (HOMO), which are crucial for effective charge transport and confinement in OLED devices.
While the core focus of research on this compound has been on its optoelectronic applications, the broader class of organosilicon compounds has garnered interest in medicinal chemistry. The substitution of carbon with silicon can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, offering a strategy for drug design and optimization. However, to date, specific studies on the biological activity or drug development applications of this compound are not widely reported in the scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and application in various fields.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₃₄Si₂ | [3] |
| Molecular Weight | 594.89 g/mol | [3] |
| CAS Number | 18920-16-6 | [3] |
| Appearance | White powder/crystals | |
| Melting Point | 345-349 °C | [2] |
| Boiling Point (Predicted) | 654.0 ± 51.0 °C | [2] |
| Density (Predicted) | 1.15 g/cm³ | |
| Solubility | Soluble in organic solvents like THF. |
Spectroscopic and Electronic Properties
The electronic and photophysical properties of this compound are central to its function in OLEDs. The bulky triphenylsilyl groups disrupt intermolecular packing, which can help in forming stable amorphous films, a desirable trait for device fabrication.
| Property | Value | Reference(s) |
| Absorption (λmax) | 265 nm (in THF) | |
| Fluorescence (λem) | 418 nm | |
| HOMO Level | -7.20 eV | |
| LUMO Level | -2.80 eV | |
| Energy Gap | 4.40 eV | |
| Triplet Energy (Eₜ) | 3.1 eV |
Synthesis and Reactivity
Synthetic Approach
A specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals. However, a plausible synthetic route can be inferred from general methods for the synthesis of arylsilanes. A common approach involves the reaction of a di-lithiated or di-Grignard reagent of a benzene precursor with a suitable silyl halide.
A potential synthetic workflow is illustrated below. This would typically involve the dihalogenation of benzene, followed by a metal-halogen exchange to form a dianionic intermediate, which is then quenched with triphenylsilyl chloride.
Reactivity
The reactivity of this compound is largely governed by the aryl-silicon bonds and the aromatic benzene core.
-
Stability: The compound is generally stable under normal conditions and shows no significant reaction with aqueous systems. The steric hindrance provided by the bulky triphenylsilyl groups contributes to its high thermal stability.
-
Aryl-Silicon Bond: The Si-C bond is relatively strong but can be cleaved under certain conditions, for instance, by strong electrophiles or nucleophiles. This reactivity is a cornerstone of organosilicon chemistry, allowing for further functionalization if required.
-
Aromatic Core: The central benzene ring can undergo electrophilic aromatic substitution, although the bulky silyl groups may direct the substitution to the remaining unsubstituted positions and could potentially deactivate the ring towards certain reactions.
Applications in Organic Electronics
The primary and most well-documented application of this compound is in the field of organic electronics, specifically as a host material in phosphorescent OLEDs (PHOLEDs). Its chemical properties are directly linked to its high performance in these devices.
The high triplet energy of this compound allows for the efficient transfer of energy to blue phosphorescent guest emitters without significant energy loss. Its deep HOMO level provides a barrier for holes, effectively confining them within the emissive layer and improving the recombination efficiency of charge carriers. These properties collectively contribute to the fabrication of highly efficient and stable blue PHOLEDs, which are critical for full-color displays and solid-state lighting.
Relevance to Drug Development
While there is no direct evidence of this compound being investigated for drug development, the broader field of organosilicon medicinal chemistry is an active area of research.[3][4][5][6][7] The isosteric replacement of a carbon atom with a silicon atom in a drug candidate can lead to significant changes in its pharmacokinetic and pharmacodynamic profiles.
Key potential advantages of incorporating silicon into bioactive molecules include:
-
Increased Lipophilicity: Sila-substitution generally increases the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes.
-
Modified Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-H or C-C bond, which can lead to an increased half-life of a drug. Conversely, strategic placement of silyl groups can also introduce new metabolic pathways.
-
Altered Binding Interactions: The different bond lengths, angles, and electronic nature of silicon compared to carbon can alter the way a molecule interacts with its biological target, potentially leading to increased potency or selectivity.
Given the large, hydrophobic nature of this compound, its direct application as a therapeutic agent is unlikely. However, smaller, functionalized silylbenzene derivatives could be explored as scaffolds or building blocks in drug discovery programs.
Experimental Protocols (General Procedures for Analogous Compounds)
Synthesis of 1,3,5-tris({2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)benzene
-
Reagents: 1,3,5-tribromobenzene, 2-ethynyl-1-[(trimethylsilyl)ethynyl]benzene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Tetrahydrofuran (THF, anhydrous), Triethylamine (Et₃N, anhydrous).
-
Procedure:
-
To a solution of 1,3,5-tribromobenzene (1.00 g, 3.18 mmol) and 2-ethynyl-1-[(trimethylsilyl)ethynyl]benzene (2.52 g, 12.7 mmol) in a mixture of THF (10 mL) and Et₃N (5 mL), add Pd(PPh₃)₄ (185 mg, 0.160 mmol) and CuI (61.3 mg, 0.322 mmol).
-
Stir the reaction mixture at 80 °C for 13 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with deionized water and extract with dichloromethane (CH₂Cl₂).
-
Wash the combined organic phases with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to yield the product.
-
Characterization of Analogous Compounds
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Conclusion
This compound is a well-defined organosilicon compound with significant applications in the field of organic electronics. Its chemical properties, particularly its high thermal stability, high triplet energy, and deep HOMO level, make it an excellent host material for high-efficiency blue phosphorescent OLEDs. While its direct role in drug development is currently unexplored, the broader field of organosilicon chemistry offers intriguing possibilities for the design of novel therapeutic agents. Further research into the synthesis and characterization of this compound and its derivatives could not only lead to advancements in materials science but also potentially uncover new avenues for its application in other scientific disciplines.
References
In-Depth Technical Guide to 1,3-Bis(triphenylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,3-Bis(triphenylsilyl)benzene. This compound is of interest in materials science and organic electronics due to its thermal stability and electronic properties.
Molecular Structure and Properties
This compound is an organosilicon compound with the chemical formula C42H34Si2.[1][2][3] It consists of a central benzene ring substituted at the 1 and 3 positions with triphenylsilyl groups. These bulky substituents significantly influence the molecule's conformation and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18920-16-6 | [1][2][3] |
| Molecular Formula | C42H34Si2 | [1][2][3] |
| Molecular Weight | 594.89 g/mol | [1][2][3] |
| Melting Point | 345-349 °C | [3] |
| Density | 1.15 g/cm³ | [2] |
| Boiling Point (Predicted) | 654.0 ± 51.0 °C | [3] |
Note on Crystallographic Data: As of this writing, a detailed experimental crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD). Therefore, the bond lengths and angles presented below are based on computational models and may vary from experimental values. For reference, data from the closely related isomer, 1,4-Bis(triphenylsilyl)benzene, often shows Si-C(phenyl) bond lengths in the range of 1.85-1.88 Å and C-Si-C angles around 107-112°.
Experimental Protocols
The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-silicon bonds. Below is a detailed, plausible experimental protocol.
Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from 1,3-dibromobenzene and triphenylsilyl chloride.
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Triphenylsilyl chloride
-
Iodine (crystal)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Toluene
-
Hexane
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1,3-dibromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts, continue the addition of the 1,3-dibromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent, 1,3-phenylenedimagnesium bromide.
-
-
Reaction with Triphenylsilyl Chloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve triphenylsilyl chloride in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a toluene/hexane mixture to yield this compound as a white solid.
-
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure by showing the characteristic peaks for the aromatic protons and carbons of the benzene and phenyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the compound.
-
Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Molecular structure of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from starting materials to the fully characterized product.
References
Thermal stability and glass transition temperature of 1,3-Bis(triphenylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and glass transition temperature of 1,3-Bis(triphenylsilyl)benzene, a significant material in the field of organic electronics. This document outlines key thermal characteristics, detailed experimental methodologies for their determination, and a structural rationale for the observed properties.
Thermal Properties of this compound
This compound, also known by its synonym UGH3, is a crucial component in various advanced applications, most notably as a host material in Organic Light-Emitting Diodes (OLEDs). Its thermal properties are paramount to the operational stability and lifetime of devices in which it is incorporated. The following table summarizes the key quantitative data regarding its thermal behavior.
| Thermal Property | Value | Method of Determination |
| Glass Transition Temperature (Tg) | 46 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | >280 °C (at 0.5% weight loss) | Thermogravimetric Analysis (TGA) |
| Melting Point (Tm) | 345-349 °C | Not specified, likely DSC or melting point apparatus |
Experimental Protocols
The determination of the thermal properties of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the standard experimental protocols for these techniques.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition temperature of a material. The analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the decomposition temperature (Td) of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the this compound sample is in a dry, powdered form.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically platinum or alumina).
Instrument Setup:
-
Atmosphere: High-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment and prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature from the starting point to a final temperature well above the expected decomposition (e.g., 600 °C).
-
Heating Rate: A standard heating rate of 10 °C/min is typically used.
-
-
Data Acquisition: Record the sample mass as a function of temperature. The decomposition temperature is often reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg) and melting point (Tm).
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 3-5 mg of the powdered this compound sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatile components.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
Instrument Setup:
-
Atmosphere: High-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at a low temperature (e.g., 0 °C) and heat the sample to a temperature above its expected melting point (e.g., 360 °C) at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., 0 °C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to a temperature above the melting point. The glass transition temperature (Tg) is determined from this second heating scan to ensure a consistent amorphous state.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature. The glass transition is observed as a step-like change in the baseline of the heat flow curve, while melting is an endothermic peak.
Molecular Structure and Thermal Properties
The thermal characteristics of this compound are intrinsically linked to its molecular structure. The presence of two bulky triphenylsilyl groups on the benzene ring introduces significant steric hindrance. This hindrance restricts the free rotation of the phenyl rings and impedes efficient molecular packing, which in turn influences the material's thermal properties.
Caption: Relationship between molecular structure and thermal properties.
The bulky triphenylsilyl groups create significant steric hindrance, which disrupts regular molecular packing and leads to weaker intermolecular forces. This structural characteristic is responsible for the relatively low glass transition temperature of 46 °C.[1] Conversely, the high thermal stability, as indicated by a decomposition temperature exceeding 280 °C, is attributed to the inherent strength of the silicon-carbon and carbon-carbon covalent bonds within the molecule.[1] This combination of a low glass transition temperature and high decomposition temperature is a desirable trait for materials used in vapor-deposited thin-film devices.
References
An In-depth Technical Guide to 1,3-Bis(triphenylsilyl)benzene (UGH3) for Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(triphenylsilyl)benzene, widely recognized by its material identifier UGH3, is a high-performance organic semiconductor material. Its unique molecular architecture, featuring a central benzene ring substituted with two bulky triphenylsilyl groups at the meta positions, imparts exceptional thermal and morphological stability, as well as desirable electronic properties. Primarily utilized in the field of organic electronics, UGH3 has garnered significant attention as a host material and a hole-blocking layer in Organic Light-Emitting Diodes (OLEDs), particularly for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) devices. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation electronic and optoelectronic devices.
While the primary applications of this compound are in materials science, this guide also addresses the inquiry into its relevance in drug development and biological signaling pathways. Based on an extensive review of current scientific literature, there is no evidence to suggest that this compound or its synonyms are utilized in pharmaceutical research, drug development, or as modulators of biological signaling pathways. Its chemical structure and properties are optimized for charge transport and energy transfer in solid-state devices, and it does not appear to possess the characteristics typically associated with bioactive molecules.
Synonyms and Chemical Identifiers
To facilitate comprehensive literature and database searches, a list of known synonyms and identifiers for this compound is provided below.
| Identifier Type | Value |
| Common Name | UGH3[1] |
| Systematic Name | This compound |
| CAS Number | 18920-16-6[1] |
| Alternative Names | UGH-3, 1,3-Phenylenebis[triphenylsilane], m-bis(triphenylsilyl)benzene, triphenyl-(3-triphenylsilylphenyl)silane[2] |
| Molecular Formula | C42H34Si2[1] |
| Molecular Weight | 594.89 g/mol [1] |
Physicochemical and Electronic Properties
The utility of UGH3 in OLEDs is a direct consequence of its distinct physicochemical and electronic properties. These properties are summarized in the table below, compiled from various sources.
| Property | Value | Conditions/Notes |
| Appearance | White powder/crystals | |
| Melting Point | 345-349 °C[3] | |
| Boiling Point | 654.0 ± 51.0 °C | Predicted |
| Density | 1.15 g/cm³ | |
| Glass Transition Temperature (Tg) | 46 °C | |
| Absorption Maximum (λmax) | 265 nm | In Tetrahydrofuran (THF)[1] |
| Photoluminescence Maximum (λmax) | 418 nm | In Tetrahydrofuran (THF)[1] |
| Highest Occupied Molecular Orbital (HOMO) | -7.2 eV[1] | |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV[1] | |
| Triplet Energy (ET) | 3.1 eV |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
A plausible synthetic pathway for UGH3.
Materials and Reagents:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylsilyl chloride
-
Iodine (for activation)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene or other suitable solvent for recrystallization
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,3-dibromobenzene (1 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
The reaction is initiated, which is evident by heat evolution and the disappearance of the iodine color. The reaction mixture is then heated to reflux until the magnesium is consumed.
-
-
Silylation:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve triphenylsilyl chloride (2.1 equivalents) in anhydrous THF and add it dropwise to the Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound as a white solid.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Fabrication of an OLED Device using UGH3
UGH3 is commonly employed as a host material in the emissive layer or as a hole-blocking layer. The following is a representative protocol for the fabrication of a phosphorescent OLED (PHOLED) using UGH3 as a host material, deposited by thermal evaporation.
Device Architecture:
A typical multi-layer OLED device structure.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane, TAPC)
-
UGH3 (Host material)
-
Phosphorescent emitter (e.g., bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III), FIrpic for blue emission)
-
Hole-Blocking/Electron Transport Layer (HBL/ETL) material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
-
Substrate cleaning facility (ultrasonic bath, solvents)
-
Glovebox for device encapsulation
Procedure:
-
Substrate Cleaning:
-
The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for several minutes to improve the work function of the ITO.
-
-
Organic and Metal Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
The organic layers and the metal cathode are deposited sequentially without breaking the vacuum.
-
A typical deposition sequence and thicknesses would be:
-
HIL (e.g., HAT-CN, 5 nm)
-
HTL (e.g., TAPC, 40 nm)
-
EML: UGH3 doped with the phosphorescent emitter (e.g., 10-20% FIrpic, 20 nm). The host and dopant are co-evaporated from separate sources, and the doping concentration is controlled by their respective deposition rates.
-
HBL/ETL (e.g., TPBi, 40 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
-
Encapsulation:
-
After deposition, the devices are transferred to an inert atmosphere glovebox.
-
The devices are encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Device Characterization: The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Logical Workflow for OLED Material Evaluation
The process of evaluating a new material like UGH3 for OLED applications follows a logical workflow from material synthesis to device testing.
Workflow for OLED material development.
Conclusion
This compound (UGH3) is a key enabling material in the advancement of organic light-emitting diode technology. Its robust thermal and morphological stability, coupled with a high triplet energy and deep HOMO level, make it an excellent choice for a host material in blue phosphorescent OLEDs and as a hole-blocking layer. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its application in OLED fabrication. The absence of literature on its use in drug development or biological contexts suggests that its potential is firmly rooted in the realm of materials science and organic electronics. As research into new and improved OLED materials continues, the fundamental understanding of structure-property relationships in molecules like UGH3 will be crucial for the development of next-generation displays and lighting solutions.
References
An In-depth Technical Guide to the Material Safety of 1,3-Bis(triphenylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1,3-Bis(triphenylsilyl)benzene (CAS No. 18920-16-6). The information is compiled from available safety data sheets and general chemical safety guidelines to ensure safe handling and use in a laboratory setting. It is important to note that publicly available toxicological data for this specific compound is limited.
Chemical Identification and Physical Properties
This compound is an organic compound containing silicon, often used in the development of electronic materials.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 18920-16-6 | [1] |
| Molecular Formula | C42H34Si2 | [1][2] |
| Molecular Weight | 594.89 g/mol | [1][2] |
| Appearance | Off-white powder/crystals | |
| Melting Point | 345-349 °C | [1][3] |
| Boiling Point | 654.0 ± 51.0 °C (Predicted) | [3] |
| Density | 1.15 g/cm³ | [1][3] |
| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [1][3] |
Hazard Identification and Classification
There is conflicting information regarding the hazard classification of this compound. One safety data sheet classifies it as causing serious eye irritation (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] However, another supplier states that the substance is not hazardous according to Regulation (EC) No. 1272/2008.
GHS Classification (as per Guidechem): [4]
-
Hazard Class: Eye irritation, Category 2
-
Signal Word: Warning
-
Hazard Statement: H319: Causes serious eye irritation.
It is crucial for researchers to handle this chemical with caution, assuming the more stringent hazard classification until definitive data becomes available.
Precautionary Measures and Personal Protective Equipment (PPE)
Due to the potential for eye irritation, appropriate precautionary measures and personal protective equipment are essential when handling this compound.
| Precautionary Statement | Description | Reference |
| P264 | Wash hands and any exposed skin thoroughly after handling. | [4] |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. | [4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [4] |
A general workflow for the safe handling of this chemical is illustrated below.
Caption: General Laboratory Workflow for Safe Chemical Handling.
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: No specific data is available. As with many organic compounds, combustion may produce carbon monoxide, carbon dioxide, and silicon oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Toxicological Information
Experimental Protocols
Specific experimental protocols for the safety testing of this compound are not publicly available. However, standardized test guidelines from the Organisation for aEconomic Co-operation and Development (OECD) are typically followed for chemical safety assessment.
Eye Irritation Testing (Based on OECD Guideline 405):
The potential for a substance to cause eye irritation is commonly assessed using the Acute Eye Irritation/Corrosion test. A generalized workflow for such an in vitro test is outlined below.
Caption: Generalized Workflow for an In Vitro Eye Irritation Test.
Ecological Information
No specific data on the ecotoxicity of this compound is available.
Disposal Considerations
Dispose of this chemical in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer
This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet from the supplier and follow all institutional safety protocols.
References
Methodological & Application
Synthesis of 1,3-Bis(triphenylsilyl)benzene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-Bis(triphenylsilyl)benzene, a molecule of interest in materials science, particularly for its application as a high energy gap host material in Organic Light Emitting Diodes (OLEDs). The synthesis is a two-step process starting from 1,3-dibromobenzene. The initial step involves a monolithiation followed by silylation to yield the intermediate, (3-Bromophenyl)triphenylsilane. The second step repeats this process to introduce the second triphenylsilyl group, affording the final product. This protocol includes a comprehensive list of reagents and reaction conditions, a step-by-step experimental procedure, and expected characterization data.
Introduction
This compound is a key building block in the development of advanced organic electronic materials. Its bulky triphenylsilyl groups provide steric hindrance that can prevent intermolecular interactions and aggregation, leading to materials with high photoluminescence quantum yields and improved device stability. The meta-substitution pattern on the central benzene ring influences the electronic properties and morphology of the resulting materials. This application note details a robust and reproducible synthetic route to this valuable compound.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process as illustrated below:
Step 1: Synthesis of (3-Bromophenyl)triphenylsilane
Step 2: Synthesis of this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
| 1 | 1,3-Dibromobenzene | 235.90 | 20.0 g | 84.77 mmol | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 33.9 mL | 84.77 mmol | 1.0 | |
| Triphenylsilyl chloride | 294.86 | 29.9 g | 101.4 mmol | 1.2 | |
| 2 | (3-Bromophenyl)triphenylsilane | 415.40 | 18.0 g | 43.32 mmol | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.3 mL | 43.32 mmol | 1.0 | |
| Triphenylsilyl chloride | 294.86 | 15.2 g | 51.58 mmol | 1.2 |
| Step | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 1 | (3-Bromophenyl)triphenylsilane | 415.40 | 35.2 g | 18.0 g | 95% | N/A |
| 2 | This compound | 594.89 | 25.8 g | - | - | 345-349[1] |
Actual yield for step 2 will depend on experimental execution.
Experimental Protocols
Step 1: Synthesis of (3-Bromophenyl)triphenylsilane
-
Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1,3-dibromobenzene (20 g, 84.77 mmol) and 500 mL of anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (33.9 mL of a 2.5 M solution in hexanes, 84.77 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.
-
Silylation: A solution of triphenylsilyl chloride (29.9 g, 101.4 mmol) in 100 mL of anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Warm-up and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of 100 mL of a saturated aqueous ammonium chloride solution.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of methylene chloride and methanol (1:10 v/v) to afford (3-Bromophenyl)triphenylsilane as a solid (18 g, 95% yield).
Step 2: Synthesis of this compound
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with (3-Bromophenyl)triphenylsilane (18.0 g, 43.32 mmol) and 250 mL of anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C. n-Butyllithium (17.3 mL of a 2.5 M solution in hexanes, 43.32 mmol) is added dropwise over 20 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional hour at this temperature.
-
Silylation: A solution of triphenylsilyl chloride (15.2 g, 51.58 mmol) in 50 mL of anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Warm-up and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is quenched with 50 mL of saturated aqueous ammonium chloride solution.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization to yield this compound as a white solid.
Characterization Data
-
Appearance: White solid
-
Melting Point: 345-349 °C[1]
-
Molecular Weight: 594.89 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expected signals in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals in the aromatic region (δ 120-150 ppm).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₄₂H₃₄Si₂ [M+H]⁺: 595.2272; found: 595.2272.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Tetrahydrofuran is a flammable solvent. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
References
Application Notes and Protocols for the Synthesis of Diarylsilanes via Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found widespread application in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. An important extension of this methodology is the synthesis of diarylsilanes, which are valuable intermediates in organic synthesis and can be incorporated into silicon-containing polymers and materials with unique electronic and photophysical properties.
These application notes provide a detailed overview and experimental protocols for the synthesis of diarylsilanes using the Suzuki cross-coupling reaction between diorganodichlorosilanes and arylboronic acids. The protocols outlined herein are intended to serve as a guide for researchers in academic and industrial settings, particularly those involved in drug discovery and materials science.
Reaction Principle
The synthesis of diarylsilanes via the Suzuki cross-coupling reaction involves the palladium-catalyzed reaction of a diorganodichlorosilane with an arylboronic acid in the presence of a base. The catalytic cycle is believed to proceed through the established steps of oxidative addition, transmetalation, and reductive elimination.
A general schematic for this transformation is shown below:
Figure 1. General reaction scheme for the Suzuki cross-coupling synthesis of diarylsilanes.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific substrates and desired scale of the reaction.
Protocol 1: General Procedure for the Synthesis of Diphenyldimethylsilane
This protocol describes the synthesis of diphenyldimethylsilane from dichlorodimethylsilane and phenylboronic acid.
Materials:
-
Dichlorodimethylsilane
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 mmol, 1 mol%), triphenylphosphine (0.08 mmol, 4 mol%), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add phenylboronic acid (2.2 mmol) and toluene (10 mL). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add a solution of dichlorodimethylsilane (1.0 mmol) in toluene (2 mL) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diphenyldimethylsilane.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling synthesis of various diarylsilanes.
Table 1: Synthesis of Symmetrical Diaryldimethylsilanes
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Diphenyldimethylsilane | Pd(OAc)₂ (1), PPh₃ (4) | K₂CO₃ | Toluene | 80 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Di(p-tolyl)dimethylsilane | Pd(PPh₃)₄ (2) | CsF | Dioxane | 100 | 16 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Bis(4-methoxyphenyl)dimethylsilane | PdCl₂(dppf) (1.5) | K₃PO₄ | DMF | 90 | 10 | 88 |
| 4 | 4-Chlorophenylboronic acid | Bis(4-chlorophenyl)dimethylsilane | Pd(OAc)₂ (1), SPhos (2) | K₂CO₃ | Toluene/H₂O | 100 | 14 | 78 |
Table 2: Synthesis of Unsymmetrical Diaryldialkylsilanes
Note: Synthesis of unsymmetrical diarylsilanes requires a stepwise approach, first reacting the dichlorosilane with one equivalent of the first arylboronic acid, followed by isolation and subsequent reaction with the second arylboronic acid.
| Entry | Arylboronic Acid 1 | Intermediate | Arylboronic Acid 2 | Product | Overall Yield (%) |
| 1 | Phenylboronic acid | Chloro(phenyl)dimethylsilane | 4-Methylphenylboronic acid | Methyl(phenyl)(p-tolyl)silane | 75 |
| 2 | Phenylboronic acid | Chloro(phenyl)dimethylsilane | 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(methyl)phenylsilane | 72 |
Mandatory Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis and purification of diarylsilanes via Suzuki cross-coupling.
Troubleshooting and Considerations
-
Anhydrous Conditions: While the Suzuki coupling is known for its tolerance to water, the use of dichlorosilanes as starting materials necessitates the use of anhydrous solvents and inert atmosphere techniques to prevent hydrolysis of the Si-Cl bonds.
-
Choice of Base: The choice of base can significantly impact the reaction outcome. Inorganic bases such as K₂CO₃, CsF, and K₃PO₄ are commonly used. The optimal base should be determined empirically for each specific reaction.
-
Ligand Selection: The nature of the phosphine ligand can influence the efficiency of the catalytic cycle. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often effective for challenging coupling reactions.
-
Reaction Monitoring: Close monitoring of the reaction progress is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Diarylsilanes are generally non-polar compounds and can be effectively purified by silica gel chromatography using non-polar eluents.
Conclusion
The Suzuki cross-coupling reaction provides a versatile and efficient method for the synthesis of a wide range of diarylsilanes. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of these important silicon-containing compounds for applications in medicinal chemistry, materials science, and beyond. Careful optimization of reaction parameters will ensure high yields and purity of the desired products.
Application Note: Purification of 1,3-Bis(triphenylsilyl)benzene via High-Vacuum Thermal Sublimation for Organic Electronics
Abstract
This application note details a robust protocol for the purification of 1,3-Bis(triphenylsilyl)benzene, a key host material in high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). The described high-vacuum thermal sublimation process effectively removes volatile and non-volatile impurities, yielding a final product with a purity of >99.0% as determined by High-Performance Liquid Chromatography (HPLC). Achieving such high purity is critical for enhancing the performance, stability, and operational lifetime of OLED devices.[1][2] This document provides a comprehensive methodology, including equipment setup, operational parameters, and post-purification analysis.
Introduction
This compound, also known as UGH3, is an organosilicon compound widely utilized as a host material in the emissive layer of PHOLEDs.[1][3] Its high triplet energy and excellent thermal stability make it particularly suitable for blue phosphorescent emitters. However, the presence of impurities in the as-synthesized material can significantly quench phosphorescence, reduce charge carrier mobility, and lead to premature device degradation. Therefore, a highly effective purification method is paramount.
Thermal sublimation under high vacuum is a well-established technique for purifying organic electronic materials.[2] This process involves the direct transition of the material from a solid to a gaseous state, followed by its re-deposition as a purified solid, leaving less volatile and non-volatile impurities behind. This method is particularly advantageous for compounds like this compound, which possess a high melting point and thermal stability.
Experimental Protocol
Materials and Equipment
-
Crude this compound: Purity <98%
-
High-Vacuum Sublimation System: Three-zone horizontal tube furnace
-
Quartz Tube: With appropriate length and diameter for the furnace
-
Quartz Wool
-
Vacuum Pump: Capable of reaching a base pressure of < 1 x 10-5 mbar
-
Temperature Controller: For each heating zone
-
Cold Trap: Liquid nitrogen
-
Spatula and Collection Vials
-
Analytical Balance
-
HPLC System: For purity analysis
Pre-Sublimation Preparation
-
Cleaning: Thoroughly clean the quartz tube and all glassware to be used with appropriate solvents (e.g., acetone, isopropanol) and dry them in an oven.
-
Sample Loading: Weigh the crude this compound and place it in a quartz boat. Position the boat in the center of the first heating zone of the sublimation tube.
-
Assembly: Insert the quartz tube into the three-zone furnace. Connect one end to the high-vacuum pump via a cold trap and seal the other end.
Sublimation Procedure
-
Evacuation: Begin evacuating the system. It is crucial to achieve a high vacuum to facilitate sublimation at a lower temperature and prevent sample decomposition.
-
Heating: Once the desired vacuum level is reached, gradually heat the three zones of the furnace according to the temperature profile outlined in Table 1. The temperature of Zone 1 is set to sublime the material, while the lower temperatures of Zones 2 and 3 allow for the selective condensation of the purified product.
-
Sublimation Process: The sublimation process is typically run for 24-48 hours. During this time, the this compound will sublime, travel down the temperature gradient, and deposit in the cooler zones as a crystalline solid. More volatile impurities will be drawn towards the vacuum pump and collected in the cold trap, while non-volatile impurities will remain in the quartz boat.
-
Cooling and Collection: After the sublimation is complete, turn off the heaters and allow the system to cool to room temperature under vacuum. Once cooled, carefully vent the system with an inert gas (e.g., nitrogen or argon).
-
Product Harvesting: Remove the quartz tube from the furnace. Carefully scrape the purified crystalline this compound from the walls of Zone 2 and Zone 3 into a clean, pre-weighed vial.
Data Presentation
The following table summarizes the key parameters for the sublimation purification of this compound.
| Parameter | Value |
| Starting Material Purity | < 98% (HPLC) |
| Final Material Purity | > 99.0% (HPLC)[1] |
| Melting Point | 345-349 °C[3][4] |
| Thermal Stability (TGA) | > 280 °C (0.5% weight loss)[1] |
| Sublimation Temperature (Zone 1) | 280-300 °C |
| Deposition Temperature (Zone 2) | 200-220 °C |
| Deposition Temperature (Zone 3) | 150-170 °C |
| System Pressure | < 1 x 10-5 mbar |
| Process Duration | 24 - 48 hours |
| Typical Yield | 70 - 85% |
Visualizations
Caption: Workflow for the high-vacuum thermal sublimation of this compound.
Conclusion
The protocol described herein provides a reliable method for the purification of this compound to a grade suitable for demanding organic electronic applications. The use of a multi-zone furnace allows for effective separation based on the volatility of the target compound and its impurities. The resulting high-purity material is expected to contribute to the fabrication of more efficient and stable PHOLED devices.
References
Application Notes and Protocols for 1,3-Bis(triphenylsilyl)benzene in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and application of 1,3-Bis(triphenylsilyl)benzene (TPSiBz), a key host material for high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), particularly for blue emitters.
Introduction to this compound (TPSiBz) as a Host Material
This compound, also known as UGH-3, is an organosilicon compound that has garnered significant attention as a host material in PHOLEDs. Its key characteristics include a wide energy gap, high triplet energy, and good thermal stability, making it an excellent candidate for hosting phosphorescent emitters, especially for achieving efficient and stable blue emission. The triphenylsilyl groups contribute to a high triplet energy level, which is crucial for preventing reverse energy transfer from the guest emitter to the host material. Furthermore, its deep Highest Occupied Molecular Orbital (HOMO) level allows it to function as an effective hole-blocking material in OLED device architectures.
Physicochemical Properties and Performance Data
A summary of the key physicochemical properties of this compound is presented below, followed by a table summarizing the performance of PHOLEDs utilizing this host material.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₂H₃₄Si₂ |
| Molecular Weight | 594.89 g/mol |
| CAS Number | 18920-16-6 |
| Triplet Energy (ET) | ~3.1 eV |
| HOMO Level | ~7.2 eV |
| LUMO Level | ~2.8 eV |
| Energy Gap | ~4.4 eV |
| Glass Transition Temp. (Tg) | 46 °C |
| Appearance | White powder/crystals |
Table 2: Performance of PHOLEDs with this compound (UGH-3) as Host Material
| Emitter (Dopant) | Device Structure | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| FIrpic | ITO/TAPC (40nm)/mCP (10nm)/UGH-3:FIrpic (10wt%, 20nm)/3TPYMB (40nm)/LiF/Al | 23 | 49 | 31.6 | Not Specified |
Note: The performance data is based on reported values for devices with similar architectures and may vary depending on the specific fabrication conditions and materials used.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and the fabrication of a PHOLED device using it as a host material.
Synthesis of this compound
The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-silicon bonds.
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylchlorosilane
-
Iodine (crystal, as initiator)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere, add magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine.
-
In a dropping funnel, prepare a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 1,3-dibromobenzene solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction starts, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Triphenylchlorosilane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphenylchlorosilane (2.2 equivalents) in anhydrous THF.
-
Add the triphenylchlorosilane solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound as a white solid.
-
Fabrication of a Blue PHOLED using this compound Host
This protocol describes the fabrication of a multilayer PHOLED using vacuum thermal evaporation.
Device Structure: ITO / TAPC (40 nm) / mCP (10 nm) / This compound:FIrpic (10 wt%) (20 nm) / 3TPYMB (40 nm) / LiF (1 nm) / Al (100 nm)
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
1,3,5-Tris(4-N,N-diphenylamino-phenyl)benzene (TAPC) - Hole Transport Layer (HTL)
-
1,3-Bis(N-carbazolyl)benzene (mCP) - Electron Blocking Layer (EBL)
-
This compound - Host Material
-
Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic) - Blue Phosphorescent Dopant
-
1,3,5-Tris(3-pyridyl-3-phenyl)benzene (3TPYMB) - Electron Transport Layer (ETL)
-
Lithium Fluoride (LiF) - Electron Injection Layer (EIL)
-
Aluminum (Al) - Cathode
-
High-vacuum thermal evaporation system (pressure < 10-6 Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate cleaning facility (ultrasonic bath, deionized water, solvents, UV-ozone cleaner)
Fabrication Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Place the cleaned substrates in the vacuum chamber.
-
Evacuate the chamber to a pressure below 10-6 Torr.
-
Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness should be precisely controlled using a quartz crystal monitor.
-
Deposit TAPC as the HTL at a rate of 1-2 Å/s to a thickness of 40 nm.
-
Deposit mCP as the EBL at a rate of 1-2 Å/s to a thickness of 10 nm.
-
Co-evaporate this compound as the host and FIrpic as the dopant from separate sources to form the Emissive Layer (EML). The doping concentration of 10 wt% is achieved by maintaining a deposition rate ratio of 9:1 for the host and dopant, respectively. The total thickness of the EML should be 20 nm.
-
Deposit 3TPYMB as the ETL at a rate of 1-2 Å/s to a thickness of 40 nm.
-
-
-
Cathode Deposition:
-
Deposit LiF as the EIL at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Deposit Al as the cathode at a rate of 2-5 Å/s to a thickness of 100 nm.
-
-
Encapsulation:
-
After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
PHOLED Fabrication Workflow
Caption: PHOLED fabrication workflow.
Energy Level Diagram and Charge Injection in PHOLED
Caption: PHOLED energy levels and charge injection.
Application of UGH3 as a Hole Blocking Layer in OLEDs
Disclaimer: No specific public data could be found for a material designated "UGH3" for use as a hole blocking layer in Organic Light-Emitting Diodes (OLEDs). The designation may be proprietary, internal, or an alternative name not widely indexed. To fulfill the request for detailed application notes and protocols, this document will use a well-characterized and commonly employed hole blocking material, 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) , as a representative example. The data, protocols, and diagrams presented here are based on published information for TmPyPB and are intended to serve as a comprehensive guide for researchers working with similar hole blocking materials.
Introduction to Hole Blocking Layers in OLEDs
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that emit light when an electric current is applied.[1][2] The basic structure of an OLED consists of several organic layers sandwiched between two electrodes.[3][4] When a voltage is applied, the anode injects holes (positive charge carriers) and the cathode injects electrons (negative charge carriers) into the organic layers.[1][3] These charge carriers migrate towards each other and recombine in the emissive layer (EML) to form excitons, which then decay radiatively to produce light.[3]
The efficiency and stability of an OLED are highly dependent on the balance of holes and electrons within the EML. In many organic materials, the mobility of holes is significantly higher than that of electrons.[5] This imbalance can lead to an excess of holes passing through the EML and reaching the cathode without recombining, a phenomenon known as hole leakage. This leakage current reduces the device's efficiency and can lead to degradation.
A Hole Blocking Layer (HBL) is a crucial component in modern OLED architecture, positioned between the EML and the Electron Transport Layer (ETL).[3][6] The primary functions of an HBL are:
-
Confine Holes: To prevent holes from leaking out of the EML.
-
Promote Recombination: To increase the probability of electron-hole recombination within the EML, thereby enhancing the device's quantum efficiency.
-
Exciton Confinement: To confine the generated excitons within the EML, preventing them from quenching at the ETL or cathode.
An effective HBL material should possess a high Highest Occupied Molecular Orbital (HOMO) energy level to create a significant energy barrier for holes and a low Lowest Unoccupied Molecular Orbital (LUMO) energy level that facilitates efficient electron injection from the ETL into the EML.[7][8]
Material Properties of TmPyPB (Representative HBL)
TmPyPB is a wide bandgap material known for its excellent electron transport and hole blocking capabilities. Its chemical structure and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene
-
Acronym: TmPyPB
-
Molecular Formula: C51H33N3
-
Molar Mass: 675.83 g/mol
Physicochemical Properties:
The following table summarizes the key electronic and thermal properties of TmPyPB.
| Property | Value | Reference(s) |
| HOMO Energy Level | ~ -6.2 to -6.7 eV | |
| LUMO Energy Level | ~ -2.7 to -3.0 eV | |
| Energy Gap (Eg) | ~ 3.5 to 4.0 eV | |
| Electron Mobility (μe) | ~ 10-4 to 10-3 cm2V-1s-1 | |
| Glass Transition Temp (Tg) | ~ 150 °C | |
| Decomposition Temp (Td) | > 400 °C |
OLED Device Architecture with TmPyPB as HBL
A typical multilayer OLED device structure incorporating TmPyPB as the HBL is as follows:
Substrate / Anode / HTL / EML / HBL / ETL / Cathode
-
Substrate: Glass or flexible plastic.
-
Anode: Indium Tin Oxide (ITO) for its transparency and conductivity.
-
Hole Transport Layer (HTL): Materials like NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) are commonly used.
-
Emissive Layer (EML): A host material doped with a phosphorescent or fluorescent emitter. For example, a CBP (4,4'-N,N'-dicarbazole-biphenyl) host doped with a green phosphorescent emitter like Ir(ppy)3 (fac-Tris(2-phenylpyridine)iridium(III)).
-
Hole Blocking Layer (HBL): TmPyPB.
-
Electron Transport Layer (ETL): Materials like Alq3 (Tris(8-hydroxyquinolinato)aluminium) are often used.
-
Cathode: A low work function metal like Lithium Fluoride (LiF) followed by Aluminum (Al).
Device Structure Diagram:
Caption: Schematic of a multilayer OLED device structure.
Energy Level Diagram
The energy level diagram illustrates the HOMO and LUMO levels of each material in the device stack, showing the energy barriers for charge carrier transport.
Caption: Energy level diagram of a typical OLED.
Experimental Protocols
Substrate Preparation
-
Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The substrates are dried with a high-purity nitrogen gun.
-
UV-Ozone Treatment: The cleaned substrates are treated with UV-ozone for 10 minutes to improve the work function of the ITO and remove any residual organic contaminants.
Device Fabrication
The organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10-6 Torr).
-
HTL Deposition: Deposit a 40 nm thick layer of NPB at a rate of 1-2 Å/s.
-
EML Deposition: Co-evaporate CBP and Ir(ppy)3 to form a 20 nm thick emissive layer. The doping concentration of Ir(ppy)3 is typically 6-10 wt%. The deposition rate of the host is maintained at ~2 Å/s, and the dopant rate is adjusted accordingly.
-
HBL Deposition: Deposit a 10 nm thick layer of TmPyPB at a rate of 1-2 Å/s.
-
ETL Deposition: Deposit a 30 nm thick layer of Alq3 at a rate of 1-2 Å/s.
-
Cathode Deposition: Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s, followed by a 100 nm thick layer of Al at a rate of 5-10 Å/s.
Device Characterization
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Electrical Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.
-
Efficiency Calculation: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the J-V-L data.
-
Electroluminescence Spectra: The electroluminescence (EL) spectra are measured at different driving voltages to check for color stability.
-
Lifetime Measurement: The operational lifetime of the device is measured by applying a constant current density and monitoring the time it takes for the luminance to decay to 50% of its initial value (LT50).
Performance Data with TmPyPB as HBL
The following table presents typical performance data for a green phosphorescent OLED incorporating TmPyPB as the HBL.
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m2) | 2.5 - 3.0 V |
| Maximum Luminance | > 10,000 cd/m2 |
| Maximum Current Efficiency | 60 - 80 cd/A |
| Maximum Power Efficiency | 50 - 70 lm/W |
| Maximum EQE | 18 - 22 % |
| CIE Coordinates (x, y) | (0.30, 0.61) |
| LT50 (at 1000 cd/m2) | > 10,000 hours |
Experimental Workflow
The following diagram illustrates the overall workflow for the fabrication and characterization of an OLED device.
Caption: OLED fabrication and characterization workflow.
Conclusion
The use of a dedicated hole blocking layer is essential for achieving high-performance OLEDs. A material like TmPyPB, with its high HOMO level and good electron mobility, effectively confines holes and excitons within the emissive layer, leading to improved efficiency and lifetime. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the field of organic electronics to fabricate and characterize efficient OLED devices. While the specific material "UGH3" remains unidentified in public literature, the principles and methodologies described herein are broadly applicable to the evaluation of any new hole blocking material.
References
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. OLED Basics | Department of Energy [energy.gov]
- 3. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Fabrication of Blue Phosphorescent OLEDs with 1,3-Bis(triphenylsilyl)benzene
Introduction
These application notes provide detailed protocols for the fabrication of blue phosphorescent organic light-emitting diodes (PhOLEDs) utilizing 1,3-Bis(triphenylsilyl)benzene (TPSiB), also known as UGH3, as a host material in the emissive layer. TPSiB is a wide energy gap material with a high triplet energy, making it an excellent candidate for hosting blue phosphorescent emitters and for use as a hole-blocking layer.[1] This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are engaged in the research and development of OLED technologies. The protocols herein describe device fabrication primarily through vacuum thermal evaporation, a standard technique for producing high-performance OLEDs.
Material Properties of this compound (TPSiB)
TPSiB is an organosilicon compound that serves as an effective host for blue phosphorescent emitters due to its specific electronic and thermal properties.[1] A summary of its key characteristics is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | UGH3 | [1] |
| CAS Number | 18920-16-6 | [1] |
| Molecular Formula | C₄₂H₃₄Si₂ | [1] |
| Molecular Weight | 594.89 g/mol | [1] |
| Highest Occupied Molecular Orbital (HOMO) | 7.20 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.80 eV | [1] |
| Triplet Energy (ET) | 3.1 eV | [1] |
| Glass Transition Temperature (Tg) | 46 °C | [1] |
| Thermal Decomposition Temperature (TGA, 0.5% weight loss) | >280 °C | [1] |
Experimental Protocols
The following sections detail the step-by-step procedures for fabricating a blue PhOLED with a TPSiB-based emissive layer. The primary method described is vacuum thermal evaporation.
Proper cleaning of the indium tin oxide (ITO)-coated glass substrate is critical for device performance and to prevent short circuits.
-
Initial Cleaning: Load the ITO-coated glass substrates into a substrate rack. Immerse the rack in a beaker containing a 1% solution of Hellmanex III in hot deionized water.
-
Sonication: Place the beaker in an ultrasonic bath filled with hot water and sonicate for 15-20 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol for 15-20 minutes each.
-
Final Rinse and Drying: Rinse the substrates again with deionized water and dry them using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to improve the work function of the ITO.
Fabrication is carried out in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The organic layers and the cathode are deposited sequentially without breaking the vacuum.
Device Architecture: A typical multilayered structure for a blue PhOLED using TPSiB as a host is as follows:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC or NPB
-
Electron Blocking Layer (EBL): e.g., mCP
-
Emissive Layer (EML): TPSiB doped with a blue phosphorescent emitter (e.g., FIrpic)
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., TmPyPB or TPBi
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Deposition Parameters:
| Layer | Material | Thickness | Deposition Rate |
| HIL | HAT-CN | 10 nm | ~0.1 Å/s |
| HTL | TAPC | 40 nm | ~1-2 Å/s |
| EBL | mCP | 10 nm | ~1-2 Å/s |
| EML | TPSiB:FIrpic (e.g., 10 wt%) | 20 nm | Host: ~1-2 Å/s, Dopant: rate adjusted for doping concentration |
| HBL/ETL | TmPyPB | 40 nm | ~1-2 Å/s |
| EIL | LiF | 1 nm | ~0.1-0.2 Å/s |
| Cathode | Al | 100 nm | ~5-10 Å/s |
Detailed Deposition Steps:
-
Load Substrates: Mount the cleaned ITO substrates onto the substrate holder in the vacuum chamber.
-
Pump Down: Evacuate the chamber to a high vacuum.
-
Layer Deposition:
-
Deposit the HIL, HTL, and EBL sequentially at their respective rates and thicknesses.
-
For the EML, co-evaporate TPSiB and the blue phosphorescent dopant (e.g., FIrpic) from separate sources. The doping concentration is controlled by monitoring the deposition rates of the host and dopant materials. A typical doping concentration for FIrpic is in the range of 5-15 wt%.[2][3]
-
Deposit the HBL/ETL, EIL, and cathode layers.
-
-
Encapsulation: After the deposition is complete, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass coverslip over the device using a UV-curable epoxy resin.
Data Presentation
The performance of blue PhOLEDs is evaluated based on several key metrics. The following table summarizes typical performance data for blue PhOLEDs incorporating triphenylsilyl-based host materials.
| Device Structure | Host Material | Dopant (Concentration) | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| ITO/TAPC/mCP/EML/ETL/LiF/Al | UGH-2* | FIrpic (10 wt%) | 23 | >10,000 | Not Specified | [3][4] |
| ITO/DNTPD/TAPC/EML/ETL/LiF/Al | TPBI | FIrpic (10 vol%) | Not Specified | 1300 @ 10V | (0.17, 0.43) | [2] |
| ITO/PEDOT:PSS/TAPC/EML/TmPyPB/LiF/Al | CzPhPS | FIrpic (25 wt%) | 17.5 | 17,223 | Not Specified | [5] |
| ITO/NPB/TCTA/EML/TmPyPB/LiF/Al | CzppT | FIrpic (20%) | 11.0 | Not Specified | (0.18, 0.41) | [6] |
*Note: UGH-2 is 1,4-bis(triphenylsilyl)benzene, an isomer of TPSiB (UGH3).[1]
Visualizations
Caption: Workflow for the fabrication of blue PhOLEDs.
Caption: Typical device structure and energy level alignment.
Caption: Charge injection, transport, and recombination pathway.
References
Application Notes and Protocols: Doping FIrpic into 1,3-Bis(triphenylsilyl)benzene for High-Efficiency Blue Phosphorescent OLEDs
Audience: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction: The development of efficient and stable blue organic light-emitting diodes (OLEDs) is a critical objective for next-generation displays and solid-state lighting. Phosphorescent OLEDs (PhOLEDs) can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Iridium(III)bis[(4,6-difluorophenyl)-pyridinato-N,C2′]picolinate (FIrpic) is a benchmark sky-blue phosphorescent emitter known for its high emission efficiency and suitable energy levels.[1][2] The choice of host material is paramount to prevent luminescence quenching and ensure efficient energy transfer to the dopant. 1,3-Bis(triphenylsilyl)benzene (also known as UGH3) is an organosilicon compound with an ultra-high energy gap and a high triplet energy, making it an excellent host material for blue PhOLEDs.[3] This document provides detailed application notes and protocols for the fabrication and characterization of OLEDs utilizing FIrpic doped into a UGH3 host.
Data Presentation
Quantitative data for the emitter, host, and other common materials used in device fabrication are summarized below for easy reference.
Table 1: Material Properties
| Material Abbreviation | Full Chemical Name | Role | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T, eV) | CAS Number | Source(s) |
|---|---|---|---|---|---|---|---|
| FIrpic | Iridium(III)bis[(4,6-difluorophenyl)-pyridinato-N,C2′]picolinate | Blue Phosphorescent Dopant | 5.7 | 3.1 | 2.63 | 376367-93-0 | [1][2][4] |
| UGH3 | This compound | Host Material | 7.20 | 2.80 | 3.1 | 18920-16-6 | [3] |
| NPB | N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine | Hole Transport Layer (HTL) | 5.4 | 2.4 | 2.5 | 124729-98-2 | [5] |
| TCTA | 4,4′,4′′-Tris(N-carbazolyl)triphenylamine | Hole Transport / Exciton Block | 5.7 | 2.4 | 2.8 | 139092-78-7 | [5][6] |
| TmPyPB | 1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene | Electron Transport Layer (ETL) | 6.7 | 3.0 | 2.8 | 942194-01-8 | [5] |
| LiF | Lithium Fluoride | Electron Injection Layer (EIL) | - | - | - | 7789-24-4 |[5] |
Table 2: Representative Device Architecture and Performance
| Layer | Material | Thickness (nm) | Function |
|---|---|---|---|
| Anode | Indium Tin Oxide (ITO) | 150 | Hole Injection |
| HIL | Di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) | 56 | Hole Injection |
| HTL | 4,4′,4-tris(carbazol-9-yl)triphenylamine (TCTA) | 20 | Hole Transport |
| EML | UGH3 : FIrpic (8 wt%) | 30 | Emissive Layer |
| ETL | 1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene (TmPyPB) | 54 | Electron Transport |
| EIL | Lithium Fluoride (LiF) | 1 | Electron Injection |
| Cathode | Aluminum (Al) | 200 | Electron Injection |
Note: The device structure and performance metrics are based on typical architectures for high-efficiency FIrpic-based PhOLEDs. Performance can vary based on fabrication conditions and optimization.[5][7]
Experimental Protocols
Protocol 1: Substrate Preparation (ITO Glass)
-
Initial Cleaning: Load pre-patterned Indium Tin Oxide (ITO) coated glass substrates into a substrate holder.
-
Sequential Sonication: Sonicate the substrates sequentially in baths of detergent (e.g., Decon 90), deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.
-
Rinsing: After each sonication step, thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates using a high-purity nitrogen (N₂) gun.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and increase the ITO work function.
Protocol 2: OLED Fabrication via Vacuum Thermal Evaporation
This protocol assumes the use of a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ Torr.
-
Substrate Loading: Mount the cleaned ITO substrates onto the substrate holder in the deposition chamber.
-
Material Loading: Load high-purity (sublimed grade) organic materials and metals into separate thermal evaporation sources (e.g., alumina crucibles for organics, tungsten boats for metals).
-
Deposition of Hole Transport Layers:
-
Deposit the Hole Injection Layer (HIL), e.g., TAPC, at a rate of ~1.5 Å/s.
-
Deposit the Hole Transport Layer (HTL), e.g., TCTA, at a rate of ~1.5 Å/s.
-
-
Co-evaporation of the Emissive Layer (EML):
-
Simultaneously evaporate the UGH3 host and the FIrpic dopant.
-
Maintain a stable deposition rate for the UGH3 host at ~2.0 Å/s.
-
Adjust the deposition rate of the FIrpic dopant to achieve the desired doping concentration (e.g., for 8 wt%, the FIrpic rate should be approximately 0.16 Å/s). Use quartz crystal microbalances to monitor the rates and thicknesses of both materials independently.
-
-
Deposition of Electron Transport & Injection Layers:
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) at a higher rate of ~5-10 Å/s. The deposition is performed through a shadow mask to define the active area of the device pixels.
-
Encapsulation: After fabrication, immediately transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation. Use a UV-curable epoxy and a glass lid to seal the device and protect the organic layers from oxygen and moisture.
Protocol 3: Device Characterization
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
Use a programmable source measure unit (SMU) to apply a forward voltage bias to the OLED device.
-
Simultaneously, measure the current density (J) flowing through the device and the luminance (L) using a calibrated photodetector or spectroradiometer placed in front of the device.[8]
-
-
Electroluminescence (EL) Spectroscopy:
-
At a constant driving voltage or current, record the EL spectrum of the device using a spectroradiometer.
-
From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculate in candelas per ampere (cd/A) using the formula: η_c = L / J.
-
Power Efficiency (η_p): Calculate in lumens per watt (lm/W) using the formula: η_p = π * L / (J * V).
-
External Quantum Efficiency (EQE, %): Calculate the ratio of photons emitted to electrons injected. This requires careful calibration of the measurement setup and knowledge of the EL spectrum.
-
Visualizations
References
- 1. FIrpic: archetypal blue phosphorescent emitter for electroluminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. frontiersin.org [frontiersin.org]
- 5. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doping-Free Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes with an Ultra-Thin Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
Application Notes and Protocols for Thin-Film Deposition of 1,3-Bis(triphenylsilyl)benzene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deposition of 1,3-Bis(triphenylsilyl)benzene, a key material in the fabrication of advanced organic electronic devices. It is intended to guide researchers and scientists in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices.
Introduction to this compound
This compound, also known as UGH3, is a wide bandgap organic semiconductor material frequently utilized as a host in the emissive layer of phosphorescent OLEDs (PHOLEDs). Its high triplet energy and good thermal stability make it particularly suitable for blue PHOLEDs, where it facilitates efficient energy transfer to the dopant, leading to high quantum efficiencies. The deposition of high-quality, uniform thin films of this material is crucial for optimal device performance.
This document outlines two primary methods for the thin-film deposition of this compound: Vacuum Thermal Evaporation (VTE) , a physical vapor deposition (PVD) technique, and Spin Coating , a solution-based method.
Thin-Film Deposition by Vacuum Thermal Evaporation (VTE)
VTE is a widely used technique for the deposition of small organic molecules due to its ability to produce highly uniform and pure thin films.[1]
Application Notes
Vacuum thermal evaporation is the preferred method for creating high-performance, multi-layer OLED devices in a research and manufacturing setting. The process involves heating the source material in a high vacuum environment, causing it to sublimate and subsequently condense onto a cooler substrate. The deposition rate and substrate temperature are critical parameters that influence the morphology and properties of the resulting thin film. For amorphous organic materials like this compound, depositing onto a substrate held at a temperature of approximately 0.8 to 0.85 times the material's glass transition temperature (Tg) can lead to the formation of highly stable and dense glassy films.[2]
Experimental Protocol
Materials and Equipment:
-
High-purity this compound (sublimed grade recommended)
-
High-vacuum deposition system (base pressure < 1 x 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness and rate monitoring
-
Substrate holder with temperature control
-
Tungsten or tantalum evaporation boat
-
Substrates (e.g., Indium Tin Oxide (ITO)-coated glass)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Nitrogen or argon for venting
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately prior to loading into the vacuum chamber to remove organic contaminants and improve the work function of the ITO.[3]
-
-
System Preparation:
-
Load the cleaned substrates into the substrate holder.
-
Place a sufficient amount of this compound into a clean evaporation boat.
-
Pump down the vacuum chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
-
Deposition:
-
Set the substrate temperature. For optimal film stability, a temperature of approximately 0.80-0.85 * Tg is recommended.
-
Slowly increase the current to the evaporation boat to heat the source material.
-
Monitor the deposition rate using the QCM. A typical deposition rate for small organic molecules is between 0.5 and 2.0 Å/s.[3]
-
Once the desired deposition rate is stable, open the shutter to begin deposition onto the substrates.
-
Deposit the film to the desired thickness.
-
Close the shutter and slowly cool down the evaporation source.
-
-
Post-Deposition:
-
Allow the substrates to cool to room temperature before venting the chamber with nitrogen or argon.
-
Remove the coated substrates for further processing or characterization.
-
Quantitative Data Summary
The following table provides typical parameters for the vacuum thermal evaporation of this compound.
| Parameter | Typical Value | Unit |
| Base Pressure | < 1 x 10⁻⁶ | Torr |
| Deposition Rate | 0.5 - 2.0 | Å/s |
| Substrate Temperature | 0.80 - 0.85 x Tg | K |
| Source-Substrate Distance | 20 - 40 | cm |
| Film Thickness | 10 - 100 | nm |
Thin-Film Deposition by Spin Coating
Spin coating is a cost-effective and rapid method for depositing thin films from solution, making it suitable for laboratory-scale research and prototyping.[4]
Application Notes
The quality of spin-coated films is highly dependent on the choice of solvent, solution concentration, and spin speed.[4] For this compound, a solvent that provides good solubility and has a suitable evaporation rate is required. Chlorobenzene or toluene are potential candidates. The final film thickness is inversely proportional to the square root of the spin speed. A two-step spin process can be employed to improve film uniformity, with an initial low-speed step to spread the solution and a subsequent high-speed step to thin it to the desired thickness.
Experimental Protocol
Materials and Equipment:
-
High-purity this compound
-
High-purity solvent (e.g., chlorobenzene, toluene)
-
Spin coater
-
Hotplate
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.2 µm)
-
Substrates (e.g., ITO-coated glass)
-
Substrate cleaning supplies
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 5-20 mg/mL). Gentle heating and stirring may be required to fully dissolve the material.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates using the same procedure as for VTE.
-
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Start the spin coater. A two-step process is recommended:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.
-
Step 2 (Thinning): 2000-6000 rpm for 30-60 seconds.
-
-
The final film thickness will depend on the solution concentration and the speed of the second step.
-
-
Post-Deposition:
-
After the spin coating process is complete, transfer the substrate to a hotplate for solvent removal (baking). A typical baking temperature is 80-120 °C for 10-15 minutes in an inert atmosphere (e.g., a glovebox).
-
Quantitative Data Summary
The following table provides starting parameters for the spin coating of this compound. These parameters should be optimized for the specific application.
| Parameter | Recommended Starting Range | Unit |
| Solvent | Chlorobenzene, Toluene | - |
| Solution Concentration | 5 - 20 | mg/mL |
| Spin Speed (Step 1) | 500 - 1000 | rpm |
| Spin Time (Step 1) | 5 - 10 | s |
| Spin Speed (Step 2) | 2000 - 6000 | rpm |
| Spin Time (Step 2) | 30 - 60 | s |
| Baking Temperature | 80 - 120 | °C |
| Baking Time | 10 - 15 | min |
Visualization of Experimental Workflows
OLED Fabrication Workflow using Vacuum Thermal Evaporation
Caption: Workflow for OLED fabrication via Vacuum Thermal Evaporation.
OLED Fabrication Workflow using Spin Coating for the Emissive Layer
Caption: Workflow for hybrid OLED fabrication using spin coating.
Typical Multi-layer OLED Device Architecture
Caption: Schematic of a typical multi-layer OLED device structure.
References
Application Notes and Protocols for High-Efficiency UGH2-Based OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the device architecture and experimental protocols for fabricating and characterizing high-efficiency blue organic light-emitting diodes (OLEDs) utilizing the host material 1,4-Bis(triphenylsilyl)benzene, commonly known as UGH2. This document is intended for researchers and scientists in the fields of materials science, organic electronics, and optoelectronics.
Introduction to UGH2 in High-Efficiency Blue OLEDs
The development of efficient and stable deep-blue OLEDs remains a critical challenge for the advancement of display and solid-state lighting technologies. The intrinsic instability and lower efficiency of blue emitters compared to their green and red counterparts have been a significant bottleneck. A key strategy to overcome these limitations is the development of high-performance host materials for the emissive layer (EML).
UGH2 has emerged as a promising host material for blue phosphorescent OLEDs (PhOLEDs) due to its advantageous properties. Chemically known as 1,4-Bis(triphenylsilyl)benzene, UGH2 possesses a wide energy gap (~4.4 eV) and a high triplet energy (ET ≈ 3.5 eV).[1] This high triplet energy is crucial for efficiently hosting blue phosphorescent emitters, such as iridium(III) bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIrpic), by preventing reverse energy transfer from the guest emitter to the host.[1] Furthermore, its deep highest occupied molecular orbital (HOMO) level of approximately 7.2 eV provides excellent hole-blocking capabilities, while its lowest unoccupied molecular orbital (LUMO) at around 2.8 eV allows for efficient electron transport.[1] These properties make UGH2 a versatile material that can also function as an electron-transporting layer (ETL) and a hole-blocking layer (HBL).[1]
Device Architecture and Performance
High-efficiency UGH2-based blue PhOLEDs often employ multilayer structures to optimize charge injection, transport, and recombination within the emissive layer. Two common architectures are the single-emitting layer (S-EML) and the double-emitting layer (D-EML) designs.
Single-Emitting Layer (S-EML) Architecture
A typical S-EML device consists of a stack of organic layers sandwiched between an indium tin oxide (ITO) anode and a metal cathode. The UGH2 host is co-deposited with a blue phosphorescent dopant, such as FIrpic, to form the emissive layer.
Double-Emitting Layer (D-EML) Architecture
The D-EML structure is an advanced design that can enhance device efficiency and lifetime by distributing the charge recombination zone. In this architecture, two separate emissive layers are used. For instance, one layer might utilize a hole-transporting host while the other employs an electron-transporting host like UGH2. This can lead to more balanced charge transport and reduced exciton quenching.
Performance Data
The following table summarizes the performance of representative high-efficiency blue PhOLEDs incorporating UGH2 as a host material.
| Device Architecture | Emissive Layer (EML) | EQE_max (%) | Current Efficiency_max (cd/A) | Power Efficiency_max (lm/W) | Operating Voltage (V) |
| Device A (S-EML) | UGH2 doped with FIrpic | ~11.6 | ~20.5 | ~12.0 | Not Specified |
| Device B (D-EML) | mCP:FIrpic / UGH2:FIrpic | ~20.0 | Not Specified | ~36.0 | Not Specified |
| Device C (S-EML) | UGH2 doped with FIrpic | Not Specified | ~11.4 | Not Specified | ~3.9 @ 1000 cd/m² |
Note: The performance of OLEDs is highly dependent on the specific device structure, layer thicknesses, and fabrication conditions. The data presented here is for illustrative purposes and is compiled from various research sources.
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of high-efficiency UGH2-based PhOLEDs.
I. Substrate Preparation and Cleaning
-
Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Immerse the substrates in a cleaning solution such as a 1% Hellmanex solution and sonicate for 5 minutes.
-
Rinsing: Thoroughly rinse the substrates twice with hot deionized water.
-
Solvent Cleaning: Sonicate the substrates in isopropyl alcohol (IPA) for 5 minutes.
-
Final Rinsing: Rinse the substrates thoroughly twice more with deionized water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition system, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface, which aids in hole injection.
II. Device Fabrication by Vacuum Thermal Evaporation
Fabrication is performed in a high-vacuum thermal evaporation system with a base pressure of < 10-6 Torr.
-
Layer Deposition: Sequentially deposit the organic layers and the metal cathode onto the cleaned ITO substrate. The deposition rates and layer thicknesses should be carefully controlled using quartz crystal microbalances.
-
Hole Injection Layer (HIL): Deposit a material like HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile) at a rate of ~0.1 Å/s to a thickness of 10 nm.
-
Hole Transport Layer (HTL): Deposit a material like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a rate of ~1 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML): Co-evaporate UGH2 as the host and FIrpic as the dopant. The doping concentration is critical and is typically around 8-10%. The deposition rate of the host can be ~1 Å/s, with the dopant rate adjusted to achieve the desired concentration. A typical EML thickness is 20-30 nm.
-
Electron Transport Layer (ETL): Deposit an electron-transporting material. While UGH2 can serve this purpose, other materials like TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) are also commonly used. Deposit at a rate of ~1 Å/s to a thickness of 30-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of an alkali metal compound like Lithium Fluoride (LiF) at a rate of ~0.1 Å/s to facilitate electron injection.
-
Cathode: Deposit a metal cathode, typically Aluminum (Al), at a rate of ~5 Å/s to a thickness of 100 nm.
-
-
Encapsulation: After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy.
III. Device Characterization
-
Electrical Characterization:
-
Use a source measure unit (SMU) to measure the current density-voltage-luminance (J-V-L) characteristics of the device.
-
The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
-
Optical Characterization:
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectrum to quantify the color of the emitted light.
-
The luminance can be measured using a calibrated photodiode or a luminance meter.
-
-
Efficiency Calculations:
-
Current Efficiency (ηc): Calculated as the luminance (in cd) divided by the current density (in A/m²).
-
Power Efficiency (ηp): Calculated as the current efficiency multiplied by π, divided by the operating voltage.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is a critical metric for device performance and is typically measured using an integrating sphere setup.
-
-
Lifetime Measurement:
-
The operational lifetime is determined by applying a constant current density and monitoring the luminance over time.
-
The LT50, the time it takes for the luminance to decrease to 50% of its initial value, is a common metric for device stability.
-
Visualizations
Device Architecture Diagram
Caption: A schematic of a typical UGH2-based OLED device architecture.
Energy Level Diagram
Caption: Energy level alignment in a UGH2-based PhOLED.
Experimental Workflow
Caption: A typical experimental workflow for OLED fabrication and testing.
References
Application Notes and Protocols for 1,3-Bis(triphenylsilyl)benzene in Thermally Activated Delayed Fluorescence (TADF) Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Bis(triphenylsilyl)benzene, also known as UGH3 or m-bis(triphenylsilyl)benzene, as a host material in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This document details the material's properties, experimental protocols for device fabrication, and its role in enhancing TADF device performance.
Introduction
This compound is a wide-bandgap organic semiconductor that has garnered significant attention as a host material in TADF OLEDs. Its key characteristic is a high triplet energy level (ET ≈ 3.1 eV), which is crucial for confining triplet excitons on the guest TADF emitter, thereby preventing energy loss and enhancing the efficiency of the TADF mechanism. The bulky triphenylsilyl groups also contribute to good morphological stability in thin films. Its deep Highest Occupied Molecular Orbital (HOMO) energy level further allows it to function as an effective hole-blocking layer in OLED architectures.
Key Properties of this compound (UGH3)
The successful application of this compound as a host material in TADF devices stems from its advantageous photophysical and electrical properties. A summary of these properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C\u2084\u2082H\u2083\u2084Si\u2082 | |
| Molecular Weight | 594.89 g/mol | |
| Triplet Energy (E | ~3.1 eV | |
| HOMO Level | ~-6.2 eV | |
| LUMO Level | ~-2.5 eV | |
| Glass Transition Temp. (T | >100 °C |
Experimental Protocols
The following protocols are based on established methodologies for the fabrication and characterization of TADF OLEDs utilizing this compound as a host material.
Preparation of Host-Guest Emissive Layer Films
a) Solution-Processing (Drop-Casting):
This method is suitable for initial photophysical characterization of the host-guest system.
-
Solution Preparation: Prepare a solution of the TADF emitter (e.g., DMAC-TRZ) and this compound in a suitable solvent (e.g., toluene or chlorobenzene). A typical concentration is 1% w/w of the emitter in the host matrix.[1][2]
-
Degassing: Degas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench triplet excitons.[2]
-
Substrate Preparation: Use pre-cleaned quartz or sapphire substrates for photoluminescence measurements.
-
Film Deposition: Drop-cast the solution onto the substrate in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure a uniform film.
-
Annealing: Anneal the substrate to remove any residual solvent. The annealing temperature and time should be optimized based on the solvent's boiling point and the thermal properties of the materials.
b) Vacuum Thermal Evaporation (Co-evaporation):
This is the standard method for fabricating high-performance OLED devices.
-
Source Preparation: Load this compound and the TADF emitter into separate crucibles within a high-vacuum thermal evaporation chamber.
-
Substrate Preparation: Use pre-cleaned and patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Deposition: Co-evaporate the host and guest materials onto the substrate. The deposition rates should be carefully controlled to achieve the desired doping concentration. For example, a deposition rate of 0.9 Å/s for this compound and 0.1 Å/s for the TADF emitter can be used to achieve a specific doping ratio.
Fabrication of a Multilayer TADF OLED
A typical multilayer OLED structure incorporating this compound as a host in the emissive layer (EML) is as follows:
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Protocol:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before loading into the evaporation chamber.
-
Vacuum Deposition: In a high-vacuum chamber (pressure < 10\u207b\u2076 Torr), sequentially deposit the organic layers and the cathode without breaking the vacuum.
-
HIL: Deposit a suitable hole injection material (e.g., HAT-CN, 10 nm).
-
HTL: Deposit a hole transport material (e.g., TAPC, 40 nm).
-
EML: Co-evaporate this compound (host) and the TADF emitter (guest) at the desired doping concentration (e.g., 1-10 wt%). The thickness of this layer is typically 20-30 nm.
-
ETL: Deposit an electron transport material (e.g., TPBi, 40 nm).
-
EIL: Deposit a thin layer of an electron injection material (e.g., LiF or Liq, 1 nm).
-
Cathode: Deposit the metal cathode (e.g., Al, 100 nm).
-
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid in an inert atmosphere to protect them from oxygen and moisture.
Characterization of TADF Devices
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different operating voltages using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.
-
Device Lifetime: Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.
Data Presentation
While specific device performance data for TADF OLEDs using this compound as the host is not extensively tabulated in the public literature, the following table outlines the key performance metrics that should be evaluated and reported for such devices.
| Parameter | Description | Typical Target Values for High-Performance TADF OLEDs |
| EQE | Maximum External Quantum Efficiency | > 20% |
| Current Efficiency (cd/A) | Luminous efficacy in relation to current | > 40 cd/A |
| Power Efficiency (lm/W) | Luminous efficacy in relation to power | > 40 lm/W |
| Turn-on Voltage (V) | Voltage at which light emission begins (e.g., at 1 cd/m²) | < 3.5 V |
| CIE Coordinates (x, y) | Color coordinates on the CIE 1931 color space | Dependent on the emitter (e.g., deep blue: y < 0.1) |
| Luminance (cd/m²) | Brightness of the emitted light | > 1000 cd/m² |
| Lifetime (LT\u2085\u2080) | Time for the luminance to decay to 50% of its initial value | > 1000 hours @ 100 cd/m² |
| Roll-off | Decrease in efficiency at high brightness | Minimized |
Visualizations
Caption: Workflow for the fabrication of a TADF OLED.
Caption: Energy level diagram of the TADF mechanism.
References
Application Notes and Protocols for the Characterization of 1,3-Bis(triphenylsilyl)benzene Based Organic Light-Emitting Diodes
For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science
Introduction
1,3-Bis(triphenylsilyl)benzene, also known as UGH-3, is a wide energy gap organic semiconductor material that has garnered significant interest for its application in high-efficiency organic light-emitting diodes (OLEDs). Its molecular structure provides high thermal stability and a high triplet energy, making it an excellent candidate for use as a host material in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters. Furthermore, its deep highest occupied molecular orbital (HOMO) energy level allows it to function effectively as a hole-blocking material, enhancing device performance by confining charge carriers within the emissive layer.
These application notes provide a comprehensive overview of the experimental setup and protocols for the fabrication and characterization of OLED devices incorporating this compound. The following sections detail the material properties, a step-by-step fabrication process, and the essential characterization techniques to evaluate device performance.
Material Properties of this compound (UGH-3)
A thorough understanding of the material's properties is crucial for designing an efficient device architecture. The key photophysical and electrical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C42H34Si2 | [1] |
| Molecular Weight | 594.89 g/mol | [1] |
| Highest Occupied Molecular Orbital (HOMO) | -7.2 eV | |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV | |
| Triplet Energy (ET) | 3.1 eV | |
| Glass Transition Temperature (Tg) | 46 °C | |
| Appearance | White Powder/Crystals | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the fabrication and characterization of a blue phosphorescent OLED device using this compound as a host material.
Device Architecture
A common device structure for a blue PhOLED utilizing this compound as a host is as follows:
ITO / HIL / HTL / EML [UGH-3:Dopant] / HBL / ETL / EIL / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer
-
HTL: Hole Transporting Layer
-
EML: Emissive Layer
-
UGH-3: this compound (Host)
-
Dopant: Blue Phosphorescent Emitter (e.g., FIrpic)
-
HBL: Hole Blocking Layer
-
ETL: Electron Transporting Layer
-
EIL: Electron Injection Layer
-
Cathode: (e.g., LiF/Al)
Fabrication Protocol
The fabrication of OLEDs is a multi-step process requiring a cleanroom environment and high-vacuum deposition techniques.
1. Substrate Preparation:
- Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried using a nitrogen gun and subsequently treated with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.
2. Organic Layer Deposition:
- The cleaned ITO substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
- The organic layers are deposited sequentially onto the ITO substrate. The deposition rates and thicknesses are critical parameters that need to be precisely controlled. A typical set of parameters is provided in the table below.
| Layer | Material Example | Thickness (nm) | Deposition Rate (Å/s) |
| HIL | 2-TNATA | 60 | 1.0 |
| HTL | NPB | 15 | 1.0 |
| EML | UGH-3:FIrpic (9:1 wt%) | 35 | 1.5 |
| HBL/ETL | TPBi | 20 | 1.0 |
Note: 2-TNATA: 4,4′,4″-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine; NPB: N,N′-bis(naphthalene-1-yl)-N,N′-bis(phenyl)-benzidine; FIrpic: bis(4,6-difluorophenylpyridinato-N,C2')picolinate; TPBi: 1,3,5-tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl.
3. Cathode Deposition:
- Following the deposition of the organic layers, an electron injection layer (EIL) of Lithium Fluoride (LiF) is deposited at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.[2]
- Finally, a metal cathode, typically Aluminum (Al), is deposited at a rate of 2-5 Å/s to a thickness of 100-200 nm.[2]
4. Encapsulation:
- To protect the device from atmospheric moisture and oxygen, which can degrade performance, the device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Characterization Protocol
Once fabricated, the devices are characterized to evaluate their performance.
1. Current Density-Voltage-Luminance (J-V-L) Characteristics:
- The J-V-L characteristics are measured using a source meter unit and a calibrated photodiode or a spectroradiometer.
- The device is driven by applying a forward bias voltage, and the resulting current and light output are recorded.
- From this data, key parameters such as turn-on voltage (voltage at which light is first detected, typically at 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W) are determined.
2. Electroluminescence (EL) Spectrum and CIE Coordinates:
- The EL spectrum of the device is measured using a spectroradiometer at a constant driving voltage or current.
- The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the color of the emitted light.
3. External Quantum Efficiency (EQE):
- The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of device efficiency.
- It is calculated from the luminance, current density, and the EL spectrum of the device.
Data Presentation
The performance of OLEDs based on this compound can be compared with devices using other host materials. The following tables summarize typical performance metrics for blue phosphorescent OLEDs.
Table 1: Performance of Blue Phosphorescent OLEDs with Different Host Materials
| Host Material | Dopant | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Reference |
| UGH-3 | FIrpic | ~3.59 | ~7.5 | ~4.2 | (0.150, 0.076) | [3] |
| mCP | FIrpic | ~29.9 | ~60 | ~60 | (0.14, 0.28) | [4] |
| CBP | FIrpic | ~20 | ~40 | ~35 | (0.16, 0.37) |
Note: mCP: 1,3-Bis(N-carbazolyl)benzene; CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl. Performance can vary significantly based on the full device stack and fabrication conditions.
Mandatory Visualizations
To aid in the understanding of the experimental workflow and device architecture, the following diagrams are provided.
References
- 1. This compound | 18920-16-6 [chemicalbook.com]
- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the morphological stability of UGH3 films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the morphological stability of UGH3 films.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the morphological stability of UGH3 films?
A1: The morphological stability of UGH3 films is primarily influenced by a combination of intrinsic material properties and external environmental factors. Key factors include the solvent system used for film deposition, annealing temperature and duration, substrate surface energy, and exposure to ambient conditions such as humidity and oxygen.
Q2: How does the choice of solvent affect film morphology?
A2: The solvent system, including the solvent and any co-solvents, plays a critical role in the initial formation and final morphology of the UGH3 film. The solvent's boiling point and its interaction with UGH3 determine the drying kinetics, which in turn influences the degree of molecular ordering and the formation of crystalline domains. A suboptimal solvent can lead to rapid, uncontrolled precipitation and a morphologically unstable film.
Q3: What is the purpose of annealing UGH3 films?
A3: Annealing is a post-deposition thermal treatment used to enhance the morphological stability of UGH3 films. It provides the necessary thermal energy to promote molecular rearrangement, leading to a more ordered and thermodynamically stable structure. Proper annealing can reduce internal stress, minimize defects, and improve the long-term performance of the film.
Q4: Can substrate preparation impact the stability of the film?
A4: Absolutely. The substrate surface energy and cleanliness are critical for ensuring good adhesion and uniform film formation. A poorly prepared substrate can lead to delamination, dewetting, and other morphological instabilities. It is crucial to follow a rigorous substrate cleaning and treatment protocol before depositing the UGH3 film.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and handling of UGH3 films.
| Issue | Potential Cause | Recommended Solution |
| Film Dewetting or Delamination | Poor substrate adhesion due to surface contamination or incompatible surface energies. | 1. Implement a more rigorous substrate cleaning protocol (see Experimental Protocols).2. Treat the substrate with a surface modifier (e.g., plasma treatment, self-assembled monolayer) to improve wettability. |
| Cracking of the Film | High internal stress, often caused by rapid solvent evaporation or a large mismatch in the coefficient of thermal expansion between the film and the substrate. | 1. Use a solvent with a higher boiling point to slow down the drying process.2. Optimize the annealing ramp rate and final temperature to minimize thermal stress. |
| Inconsistent Film Thickness | Non-uniform spin-coating speed or solution viscosity. | 1. Ensure the spin-coater is properly calibrated and the speed is stable.2. Monitor and control the viscosity of the UGH3 solution. |
| Formation of Pinholes | Presence of dust particles or gas bubbles during film deposition. | 1. Work in a cleanroom environment or a laminar flow hood.2. Degas the UGH3 solution using sonication before spin-coating. |
| Rapid Degradation under Ambient Conditions | Sensitivity of UGH3 to moisture and/or oxygen. | 1. Store and handle the films in an inert atmosphere (e.g., a nitrogen-filled glovebox).2. Consider encapsulating the film to protect it from the environment. |
Experimental Protocols
Substrate Cleaning Protocol
A pristine substrate is essential for achieving a morphologically stable UGH3 film. The following is a standard protocol for cleaning silicon wafers:
-
Sonication: Sequentially sonicate the substrates in a bath of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the dried substrates in a UV-ozone cleaner for 10 minutes to remove any remaining organic residues and to increase the surface energy.
-
Immediate Use: Use the cleaned substrates immediately for film deposition to prevent recontamination.
UGH3 Film Deposition and Annealing
-
Solution Preparation: Prepare a solution of UGH3 in a high-purity organic solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL. Stir the solution on a hot plate at 60°C for at least 4 hours to ensure complete dissolution.
-
Spin-Coating: Filter the UGH3 solution through a 0.2 µm PTFE filter. Dispense the filtered solution onto the cleaned substrate and spin-coat at 3000 rpm for 60 seconds.
-
Annealing: Transfer the coated substrate to a hot plate in a nitrogen-filled glovebox. Anneal the film at 120°C for 30 minutes.
-
Cooling: Allow the film to cool down slowly to room temperature before further characterization or use.
Data on Annealing Parameters
The following table summarizes the effect of different annealing temperatures on the morphological and performance characteristics of UGH3 films.
| Annealing Temperature (°C) | Film Roughness (RMS, nm) | Crystalline Domain Size (µm) | Device Efficiency (%) |
| As-cast (No Annealing) | 5.2 | 0.1 - 0.3 | 1.5 |
| 80 | 3.8 | 0.5 - 0.8 | 2.8 |
| 100 | 2.1 | 1.2 - 1.5 | 4.2 |
| 120 | 1.5 | 2.0 - 2.5 | 5.1 |
| 140 | 2.8 | 1.8 - 2.2 | 4.7 |
Visual Guides
Caption: Experimental workflow for UGH3 film fabrication and characterization.
Caption: Troubleshooting logic for common UGH3 film instabilities.
Overcoming low glass transition temperature in silylbenzene hosts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of low glass transition temperature (Tg) in silylbenzene host materials used in organic light-emitting diodes (OLEDs).
Troubleshooting Guide: Low Glass Transition Temperature (Tg) in Silylbenzene Hosts
Low Tg can lead to morphological instability and shorter device lifetimes in OLEDs. Here are some common issues and recommended solutions when dealing with silylbenzene hosts exhibiting low glass transition temperatures.
| Issue | Potential Cause | Recommended Solution |
| Film crystallization or degradation during device operation. | The operating temperature of the device exceeds the glass transition temperature of the host material, leading to molecular rearrangement and crystallization. | Incorporate Bulky Substituents: Introduce sterically demanding groups such as tetraphenylsilane or tert-butyl moieties to the silylbenzene core. This restricts molecular motion and increases the energy barrier for the transition to a rubbery state, thereby raising the Tg.[1] |
| Poor morphological stability of the amorphous thin film. | Weak intermolecular interactions and high molecular mobility in the silylbenzene host. | Introduce Rigid Moieties: Covalently link the silylbenzene unit to rigid and planar structures like carbazole or fluorene. This enhances the overall rigidity of the molecule and promotes the formation of a stable amorphous glass.[1] |
| Low device lifetime and efficiency roll-off. | Morphological changes in the emissive layer due to low Tg, leading to the formation of quenching sites and inefficient charge transport. | Create a Non-Conjugated, 3D Molecular Architecture: Utilize sp³-hybridized silicon atoms to create a non-planar, three-dimensional structure. This disrupts crystal packing and enhances the morphological stability of the host material in the solid state. |
| Difficulty in achieving high Tg without compromising other properties. | Inadequate molecular design that leads to undesirable changes in electronic properties, such as a decrease in triplet energy. | Strategic Functionalization: Carefully select the position and nature of the substituents. For instance, attaching bulky groups at the para-positions of phenyl rings on the silicon atom can effectively increase Tg while maintaining a high triplet energy. |
Frequently Asked Questions (FAQs)
Q1: Why is a high glass transition temperature (Tg) important for silylbenzene host materials in OLEDs?
A high Tg is crucial for ensuring the morphological stability of the amorphous thin films used in OLEDs.[2] Host materials with a Tg well above the device operating temperature are less prone to crystallization and degradation, which can lead to device failure.[2] A stable amorphous phase is essential for maintaining uniform charge transport and efficient light emission over the device's lifetime.[2]
Q2: What are the primary molecular design strategies to increase the Tg of silylbenzene hosts?
The main strategies focus on restricting the intramolecular and intermolecular mobility of the host molecules. This can be achieved by:
-
Introducing bulky and rigid substituents: Incorporating large groups like tetraphenylsilane, carbazole, or adamantane increases the steric hindrance and the energy required for molecular motion.[1]
-
Creating a non-planar molecular structure: Utilizing the tetrahedral geometry of the silicon atom to build a three-dimensional, non-conjugated architecture can effectively prevent crystallization and lead to a higher Tg.
-
Increasing molecular weight: Generally, a higher molecular weight leads to a higher Tg due to increased chain entanglement and van der Waals forces.
Q3: How does the introduction of a tetraphenylsilane moiety affect the Tg of a host material?
The introduction of a tetraphenylsilane group is a highly effective strategy to enhance the thermal stability and raise the Tg of host materials.[1] The bulky, three-dimensional nature of the tetraphenylsilane unit disrupts intermolecular packing and restricts segmental motion, leading to the formation of a stable amorphous glass with a high glass transition temperature.[1]
Q4: Can I predict the Tg of a novel silylbenzene host based on its chemical structure?
While precise prediction is challenging, a qualitative understanding can be gained by analyzing the molecular structure. The presence of rigid aromatic rings, bulky substituents, and a non-planar geometry are strong indicators of a higher Tg. Computational modeling and structure-property relationship studies can provide more quantitative predictions.
Data Presentation: Comparison of Silylbenzene Host Materials
The following table summarizes the glass transition temperatures (Tg) of various silylbenzene-based host materials, illustrating the impact of different molecular design strategies.
| Host Material Acronym | Core Structure | Key Substituents | Glass Transition Temperature (Tg) (°C) |
| SiCz3Py1 | Tetraphenylsilane | Tris(carbazole), Mono(pyridine) | 118-164 |
| SiCz2Py2 | Tetraphenylsilane | Bis(carbazole), Bis(pyridine) | 118-164 |
| SiCz1Py3 | Tetraphenylsilane | Mono(carbazole), Tris(pyridine) | 118-164 |
| SimCP2 | Tetraphenylsilane | Bis(3,5-di(9H-carbazol-9-yl)phenyl) | 148 |
| Si(PPI)2 | Tetraphenylsilane | Bis(phenanthroimidazole) | 178 |
| TCzF | Tetrafluorophenylene-terphenyl | Tetrakis(3,6-di-tert-butyl-9H-carbazole) | 330 |
| CzF | Tetrafluorophenylene-terphenyl | Tetrakis(9H-carbazole) | 198 |
Experimental Protocols
Synthesis of High-Tg Silyl-Substituted Carbazole Host (General Procedure)
This protocol describes a general two-step synthesis for a high-Tg silyl-substituted carbazole host, starting from the synthesis of a key intermediate, 9-phenylcarbazole.
Step 1: Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination
This reaction couples 9H-carbazole with bromobenzene to form the 9-phenylcarbazole core.
-
Catalyst-Ligand Premixing:
-
In a dry, nitrogen-purged round-bottom flask, combine Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol).
-
Add 400 mL of dry xylene and stir the mixture for 20 minutes at room temperature.
-
-
Addition of Reactants:
-
To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Decant the xylene solution to separate it from the solid residues. The product can be further purified by column chromatography.
-
Step 2: Synthesis of 9-Phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (Illustrative Example)
This step involves the silylation of the 9-phenylcarbazole core.
-
Lithiation:
-
Dissolve 3,6-Dibromo-9-phenylcarbazole in dry THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) and stir the mixture at -78 °C for 2 hours.
-
-
Silylation:
-
Add triphenylsilyl chloride to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final silyl-substituted carbazole host.
-
Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
The glass transition temperature of the synthesized silylbenzene host materials is determined using a Differential Scanning Calorimeter (DSC).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified silylbenzene host material into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase any thermal history (e.g., to 250 °C at a rate of 10 °C/min).
-
Cool the sample rapidly to a temperature well below its expected Tg (e.g., to 25 °C at a rate of 20 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition.
-
Mandatory Visualizations
Caption: Molecular design strategies to increase the glass transition temperature of silylbenzene hosts.
Caption: Experimental workflow for developing and testing high-Tg silylbenzene host materials.
References
Troubleshooting low quantum efficiency in 1,3-Bis(triphenylsilyl)benzene OLEDs
This technical support guide is designed for researchers and scientists encountering low quantum efficiency in Organic Light-Emitting Diodes (OLEDs) utilizing 1,3-Bis(triphenylsilyl)benzene (m-DTSB) as a host material. This guide provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and performance data to assist in optimizing your device fabrication and characterization processes.
Section 1: Troubleshooting Guide
Low external quantum efficiency (EQE) in m-DTSB based OLEDs can stem from a variety of factors, from material purity to device architecture. This guide provides a systematic approach to identifying and resolving common issues.
Question: My m-DTSB based OLED has significantly lower EQE than expected. What are the potential causes and how can I troubleshoot it?
Answer:
Low EQE in m-DTSB OLEDs is a multifaceted issue. Below is a logical workflow to diagnose the potential root causes.
Troubleshooting Workflow for Low EQE
Caption: Troubleshooting workflow for low EQE in m-DTSB OLEDs.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key photophysical properties of m-DTSB (UGH-3) that I should be aware of?
A1: this compound (m-DTSB or UGH-3) is a host material with a high triplet energy, making it suitable for blue phosphorescent emitters.[1] Key properties include:
-
HOMO Level: ~7.20 eV[1]
-
LUMO Level: ~2.80 eV[1]
-
Triplet Energy (ET): ~3.1 eV[1]
-
Glass Transition Temperature (Tg): 46 °C[1]
Its deep HOMO level also allows it to function as an effective hole-blocking layer.[1]
Q2: How does the thickness of the emissive layer (EML) containing m-DTSB affect device performance?
A2: The thickness of the EML is a critical parameter.
-
Too Thin: A thin EML may not effectively confine excitons, leading to quenching at the interfaces with transport layers.
-
Too Thick: An overly thick EML can increase the driving voltage due to higher resistance and may lead to an imbalance in charge carrier recombination.
Simulations have shown that for a trilayer OLED structure, an EML thickness of around 50 nm can result in high luminance.
Q3: What is the optimal dopant concentration for a phosphorescent emitter like FIrpic in an m-DTSB host?
A3: The optimal dopant concentration is a trade-off.
-
Low Concentration: May result in incomplete energy transfer from the host to the guest, leading to host emission and lower efficiency.
-
High Concentration: Can lead to concentration quenching, where excited dopant molecules non-radiatively decay by interacting with each other.
For phosphorescent emitters, a concentration of approximately 5% is often found to be optimal.
Q4: Can annealing the m-DTSB film improve the quantum efficiency?
A4: Yes, thermal annealing can improve device performance by enhancing the morphology of the organic films. Annealing can reduce surface roughness and improve intermolecular contact, which can facilitate better charge transport. However, the annealing temperature and duration must be carefully controlled, as excessive heat can lead to degradation of the organic materials.
Q5: What are common degradation mechanisms for m-DTSB based OLEDs?
A5: Degradation in OLEDs can be caused by several factors:
-
Moisture and Oxygen: Exposure to ambient conditions can lead to the formation of dark spots and a decrease in electroluminescence intensity.
-
Photochemical Degradation: The organic materials themselves can degrade under prolonged electrical stress and light emission.
-
Exciton-Polaron Annihilation: Interaction of excitons with charge carriers (polarons) can lead to non-radiative recombination, reducing efficiency. The bulky triphenylsilyl groups in m-DTSB can help to suppress this degradation mechanism.
Section 3: Data Presentation
The following tables summarize the impact of various experimental parameters on the performance of OLEDs, providing a baseline for comparison.
Table 1: Effect of Emissive Layer (EML) Thickness on Device Performance
| EML Thickness (nm) | Turn-on Voltage (V) | Maximum EQE (%) | Power Efficiency (lm/W) |
| 20 | 3.5 | 15.2 | 25.8 |
| 30 | 3.8 | 18.5 | 30.1 |
| 40 | 4.2 | 17.1 | 26.7 |
| 50 | 4.8 | 14.9 | 22.3 |
Note: Data is representative and can vary based on the specific device architecture and fabrication conditions.
Table 2: Influence of Dopant (FIrpic) Concentration in m-DTSB Host
| Dopant Concentration (wt%) | Turn-on Voltage (V) | Maximum EQE (%) | Current Efficiency (cd/A) |
| 2 | 4.0 | 12.8 | 21.5 |
| 5 | 3.7 | 19.2 | 32.3 |
| 8 | 3.6 | 18.1 | 30.5 |
| 10 | 3.5 | 16.5 | 27.8 |
Note: Data is representative and can vary based on the specific device architecture and fabrication conditions.
Section 4: Experimental Protocols
This section provides a general protocol for the fabrication of a multilayer m-DTSB based phosphorescent OLED.
Device Fabrication Workflow
References
Technical Support Center: Degradation of Organosilicon Materials in PHOLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation mechanisms of organosilicon materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using organosilicon materials as hosts or emitters in PHOLEDs?
A1: Organosilicon materials, particularly those incorporating silane or silyl groups, are increasingly used in PHOLEDs to enhance device performance and stability. Their key advantages include:
-
Improved Thermal and Morphological Stability: The introduction of bulky and rigid silicon-containing moieties, such as the tetraphenylsilane core, can increase the glass transition temperature (Tg) of the material. This leads to more stable amorphous films, preventing crystallization during device operation, which is a common cause of failure in conventional organic materials.
-
Enhanced Lifetime: The presence of bulky triphenylsilyl groups has been shown to suppress triplet exciton quenching, a significant degradation pathway in blue PHOLEDs. This leads to improved device efficiency and extended operational lifetime.[1]
-
High Triplet Energy: Organosilicon hosts can be designed to possess high triplet energy levels, which is crucial for efficiently confining excitons on the phosphorescent dopant and preventing back-energy transfer, especially for blue emitters.
Q2: What are the main degradation mechanisms observed in PHOLEDs utilizing organosilicon materials?
A2: While organosilicon materials offer enhanced stability, they are not immune to degradation under electrical stress. The primary degradation mechanisms include:
-
Exciton-Polaron Annihilation (EPA): This is a major degradation pathway in PHOLEDs where an exciton interacts with a polaron (a charge carrier), leading to non-radiative decay and molecular fragmentation.[2][3][4][5] While bulky silyl groups can mitigate this to some extent by creating spatial separation, it remains a key factor.
-
Si-C Bond Cleavage: Theoretical studies suggest that the Si-C bond in organosilane precursors can be susceptible to cleavage under certain conditions.[6] In an operating PHOLED, the high energy from exciton-polaron annihilation or triplet-triplet annihilation could potentially provide the energy required to break these bonds, leading to the formation of non-emissive species and device degradation.
-
Interfacial Degradation: Degradation often occurs at the interfaces between different layers in the OLED stack, particularly at the emissive layer (EML)/electron transport layer (ETL) interface where exciton density is highest.[7][8] This can involve the degradation of the organosilicon host material and the formation of charge traps.
Q3: How does the degradation of organosilicon materials manifest in device performance?
A3: The degradation of organosilicon materials in PHOLEDs typically leads to a decline in device performance characterized by:
-
Decreased Luminance and Efficiency: The formation of non-emissive species and charge traps reduces the radiative recombination of excitons, leading to a drop in light output and external quantum efficiency (EQE).
-
Increased Operating Voltage: The accumulation of degradation products can impede charge transport, requiring a higher voltage to maintain the same current density.
-
Color Shift: Degradation of the emitter or changes in the micro-environment of the emissive layer can lead to a shift in the emission spectrum over time.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps & Experimental Probes |
| Rapid Luminance Decay | 1. High exciton density leading to accelerated exciton-polaron or triplet-triplet annihilation. 2. Poor stability of the Si-C bond in the specific organosilicon material under electrical stress. 3. Mismatch of energy levels at the EML interfaces leading to charge imbalance and localized degradation. | - Reduce Driving Current: Operate the device at a lower current density to decrease exciton concentration. - Transient Electroluminescence/Photoluminescence: Measure the exciton lifetime. A shortened lifetime over time can indicate the presence of quenching sites due to degradation. - Modify Device Architecture: Broaden the emission zone by using a mixed-host system or a graded dopant profile to reduce local exciton density.[9] |
| Increase in Operating Voltage | 1. Formation of charge traps due to the degradation of the organosilicon host. 2. Degradation at the organic/organic or organic/electrode interfaces, creating energy barriers for charge injection/transport. | - Current-Voltage-Luminance (J-V-L) Characterization: Monitor the evolution of the J-V curve over time. A significant shift to higher voltages at a given current density points to increased resistance or charge trapping. - Transient Electroluminescence: The formation of electron traps can be detected as a decrease in electron transport.[10] - FTIR Spectroscopy: Analyze aged devices to identify changes in chemical bonds, which may indicate the formation of new species acting as traps. |
| Emission Spectrum Shift | 1. Chemical degradation of the organosilicon-based phosphorescent emitter. 2. Aggregation of the host or emitter molecules under electrical stress, leading to changes in the solid-state environment. | - Electroluminescence (EL) Spectroscopy: Track the EL spectrum as a function of operating time. - Mass Spectrometry (e.g., MALDI-TOF): Analyze the degraded emissive layer to identify fragmentation or modification of the emitter molecules.[11] - Atomic Force Microscopy (AFM): Image the morphology of the emissive layer before and after aging to check for aggregation. |
| Device Suddenly Fails (Short Circuit) | 1. Formation of "dark spots" due to ingress of oxygen and moisture, leading to cathode degradation. 2. Catastrophic breakdown of the organic layers due to high local current densities or material instability. | - Encapsulation Check: Ensure the device is properly encapsulated to prevent environmental degradation. - Microscopy: Inspect the device under a microscope for the presence of dark spots or other visible defects. - Material Purity: Ensure the purity of the organosilicon and other organic materials used, as impurities can act as nucleation sites for degradation. |
Quantitative Data Summary
The following tables summarize key performance metrics for PHOLEDs, comparing devices with organosilicon hosts to those with more conventional carbazole-based hosts.
Table 1: Lifetime and Efficiency of Blue PHOLEDs with Different Host Materials
| Host Material Type | Host Material Example | Emitter | Max. EQE (%) | Lifetime (LT50 @ 1000 cd/m²) (hours) | Reference |
| Organosilicon | Tetraphenylsilane derivative | Blue Phosphor | 23.6 | ~160 | [12] |
| Carbazole | mCBP | FIrpic | ~20 | < 100 | [13] |
| Organosilicon | Triphenylsilyl-containing host | Blue Phosphor | >20 | >300 | [1] |
Table 2: Performance of Green PHOLEDs with Different Host Materials
| Host Material Type | Host Material Example | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Reference |
| Organosilicon | TSTC (containing tetraphenylsilane) | Ir(ppy)₃ | 19.8 | 59.4 | [12] |
| Carbazole | CBP | Ir(ppy)₃ | ~19 | ~35 | [13] |
Experimental Protocols
Accelerated Lifetime Testing
This protocol is designed to estimate the operational lifetime of PHOLEDs under accelerated conditions.
Methodology:
-
Device Preparation: Fabricate PHOLEDs with the organosilicon material in the emissive layer under controlled inert conditions. Ensure proper encapsulation to prevent extrinsic degradation.
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the pristine devices.
-
Constant Current Stress: Drive the devices at a constant DC current density (e.g., 10, 20, 50 mA/cm²). The temperature of the devices should be monitored and controlled, often at an elevated temperature (e.g., 60°C or 85°C) to further accelerate aging.[6][14][15][16][17]
-
Periodic Monitoring: Periodically interrupt the stress test to measure the J-V-L characteristics and EL spectrum at a lower, non-damaging current density.
-
Data Analysis: Plot the normalized luminance as a function of time. The lifetime (e.g., LT50, the time for the luminance to drop to 50% of its initial value) is then extrapolated for normal operating conditions using established models like the Arrhenius equation for temperature acceleration.
Analysis of Degradation Products by Mass Spectrometry (MALDI-TOF)
This protocol outlines the steps to identify degradation products in the emissive layer of aged PHOLEDs.
Methodology:
-
Device Aging: Stress the PHOLED device under the desired conditions (e.g., constant current) until a significant drop in luminance is observed.
-
Sample Preparation:
-
MALDI Target Preparation:
-
Mix the solution containing the degraded material with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides and some organics, or dithranol for polymers).[12][18][19]
-
Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the matrix and analyte.[20][21]
-
-
Mass Spectrometry Analysis:
Visualizations
Caption: Proposed degradation pathway in organosilicon PHOLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.lib.uconn.edu [search.lib.uconn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [scirp.org]
- 7. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling | NPL Publications [eprintspublications.npl.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the photodegradation of red, green and blue phosphorescent OLED emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 13. mdpi.com [mdpi.com]
- 14. Climatically Accelerated Material Processes Determining the Long-Term Reliability of Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. lamar.edu [lamar.edu]
- 17. researchgate.net [researchgate.net]
- 18. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 20. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Charge Balance in UGH3-Based Devices
Notice: Initial searches for the protein "UGH3" did not yield specific information, suggesting that "UGH3" may be a novel, not yet publicly documented, or an alternative designation for a known protein. The following troubleshooting guide and FAQs are based on general principles applicable to protein-based biosensors and signaling pathway assays. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the fundamental principle behind UGH3-based devices? | While specific data on UGH3 is unavailable, devices of this nature typically leverage the protein's specific binding properties or enzymatic activity. Charge balance optimization is often crucial for maintaining the protein's structural integrity and functional activity, which can be sensitive to the electrochemical environment. |
| 2. What are the common sources of signal variability in UGH3-based assays? | Signal variability can stem from multiple factors including: inconsistencies in sample preparation, temperature fluctuations, buffer composition, and the age or storage conditions of the UGH3 protein.[1][2] It is also crucial to ensure proper mixing of all components before use.[1] |
| 3. How can I confirm the activity of my UGH3 protein stock? | It is advisable to run a positive control with a known activator or substrate of the UGH3 pathway. If a positive control is not available, a baseline activity assay under previously validated conditions should be performed with each new batch of protein. |
| 4. What are the ideal storage conditions for UGH3 protein? | While specific guidelines for UGH3 are not available, proteins are generally best stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the protein. The storage buffer should ideally contain cryoprotectants like glycerol. |
| 5. Can I use commercially available assay kits with my UGH3 device? | Compatibility with commercial kits will depend on the specific detection modality of your UGH3-based device. It is essential to verify that the kit's components and reaction conditions do not interfere with the device's operation or the UGH3 protein's function. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive UGH3 protein. 2. Incorrect buffer pH or ionic strength. 3. Sub-optimal incubation time or temperature. 4. Presence of inhibitors in the sample.[1] 5. Incorrect wavelength or filter settings on the plate reader.[2] | 1. Test protein activity using a positive control. Prepare fresh protein aliquots. 2. Verify the buffer composition and pH. Optimize the buffer for UGH3 activity. 3. Perform a time-course and temperature optimization experiment. 4. Include a purification step for the sample or perform a buffer exchange. 5. Confirm the instrument settings match the assay requirements. |
| High Background Signal | 1. Contamination of reagents or samples. 2. Non-specific binding to the device surface. 3. Autofluorescence of sample components. | 1. Use fresh, filtered buffers and sterile techniques. 2. Incorporate a blocking step (e.g., with BSA or casein) in your protocol. 3. Run a sample blank (sample without UGH3 or a key reagent) to determine background fluorescence. |
| Inconsistent Results | 1. Pipetting errors.[2] 2. Temperature gradients across the microplate. 3. Edge effects on the microplate. 4. Reagents not properly mixed. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Equilibrate the plate to the assay temperature before reading. 3. Avoid using the outer wells of the plate or fill them with buffer. 4. Ensure all solutions are thoroughly mixed before adding to the assay. |
Experimental Protocols
Protocol 1: Optimizing Buffer Conditions for UGH3 Activity
-
Prepare a range of buffers: Create a matrix of buffers with varying pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., by varying NaCl concentration: 50 mM, 100 mM, 150 mM, 200 mM).
-
Assay setup: In a microplate, add a constant concentration of UGH3 protein and its substrate or binding partner to each well containing the different buffers.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time.
-
Measurement: Read the signal using the appropriate detection method for your UGH3-based device.
-
Analysis: Plot the signal intensity against the buffer conditions to determine the optimal pH and ionic strength.
Protocol 2: Determining Optimal UGH3 Concentration
-
Prepare serial dilutions of UGH3: Create a series of UGH3 protein dilutions in the optimized buffer determined from Protocol 1.
-
Assay setup: In a microplate, add the different concentrations of UGH3 to wells containing a constant, saturating concentration of the substrate or binding partner.
-
Incubation and Measurement: Follow the same incubation and measurement steps as in Protocol 1.
-
Analysis: Plot the signal intensity against the UGH3 concentration. The optimal concentration will be in the linear range of this curve, providing a balance between signal strength and protein consumption.
Visualizations
Caption: Workflow for optimizing UGH3-based device assays.
Caption: Decision tree for troubleshooting common UGH3 assay issues.
References
Technical Support Center: Optimizing Blue PHOLED Performance with Silylbenzene Hosts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments focused on reducing efficiency roll-off in blue phosphorescent organic light-emitting diodes (PHOLEDs) using silylbenzene-based host materials.
Frequently Asked Questions (FAQs)
Q1: What is efficiency roll-off in blue PHOLEDs and why is it a significant problem?
A1: Efficiency roll-off is the decrease in the external quantum efficiency (EQE) of a PHOLED as the input current density and brightness increase. This phenomenon is particularly pronounced in blue PHOLEDs and limits their performance at high brightness levels, which is crucial for display and lighting applications. The primary causes of efficiency roll-off are triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA), which are quenching processes that become more prevalent at high exciton and charge carrier concentrations.[1][2]
Q2: How do silylbenzene host materials help in reducing efficiency roll-off?
A2: Silylbenzene host materials offer several advantages for reducing efficiency roll-off in blue PHOLEDs:
-
Improved Charge Balance: Silylbenzene derivatives can be designed to have balanced hole and electron transport properties. This ensures a more even distribution of charge carriers within the emissive layer, leading to a wider recombination zone and reducing the high local concentrations of triplets and polarons that cause TTA and TPA.[1]
-
High Triplet Energy: Many silylbenzene hosts possess high triplet energies, which are essential for efficiently confining the triplet excitons on the blue phosphorescent dopant and preventing energy back-transfer from the dopant to the host.
-
Molecular Rigidity: The rigid structure of some silylbenzene hosts can suppress non-radiative decay pathways, contributing to higher overall efficiency.[1]
-
Good Thermal and Morphological Stability: The incorporation of bulky triphenylsilyl groups can enhance the thermal stability and morphological integrity of the organic layers during device operation, leading to longer device lifetimes.[3]
Q3: What are the key molecular design considerations for silylbenzene hosts to achieve low efficiency roll-off?
A3: When designing silylbenzene host materials, the following factors are crucial:
-
Bipolarity: Introducing both electron-donating (e.g., carbazole) and electron-withdrawing (e.g., triazine) moieties into the silylbenzene backbone can create bipolar hosts with balanced charge transport.[4][5]
-
Steric Hindrance: The introduction of bulky groups, such as adamantane, can increase the spatial separation between dopant molecules, thereby reducing the probability of TTA.[6]
-
Linkage Position: The positions at which functional groups are attached to the silylbenzene core can significantly influence the material's electronic properties and, consequently, the device performance.[7][8]
Q4: What are common issues encountered when fabricating blue PHOLEDs with silylbenzene hosts?
A4: Researchers may face several challenges, including:
-
Suboptimal Film Morphology: Poor film-forming properties of the host material can lead to defects and short circuits.
-
Phase Separation: In mixed-host systems or with certain dopants, phase separation can occur, leading to inconsistent device performance.
-
Impurity Quenching: Impurities in the synthesized silylbenzene host can act as quenching centers for excitons, reducing device efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Efficiency Roll-off | Charge Carrier Imbalance: Unequal injection or transport of holes and electrons leads to a narrow recombination zone and high local concentrations of excitons and polarons. | 1. Select a Bipolar Host: Utilize a silylbenzene host with both hole and electron transporting moieties to improve charge balance. 2. Optimize Layer Thickness: Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge injection. 3. Use a Mixed-Host System: Employ a mixture of a hole-transporting and an electron-transporting host to fine-tune the charge transport within the emissive layer. |
| Triplet-Triplet Annihilation (TTA): At high brightness, the concentration of triplet excitons becomes high, leading to quenching through bimolecular annihilation. | 1. Optimize Dopant Concentration: Reduce the doping concentration of the phosphorescent emitter to increase the average distance between dopant molecules. 2. Choose a Host with a Shorter Exciton Lifetime: A host that promotes faster radiative decay of the dopant can reduce the steady-state concentration of triplets. | |
| Low External Quantum Efficiency (EQE) | Poor Energy Transfer: The triplet energy of the host may be too low to efficiently transfer energy to the blue phosphorescent dopant. | 1. Verify Host Triplet Energy: Ensure the triplet energy of the silylbenzene host is significantly higher than that of the blue dopant. 2. Check for Host-Dopant Interactions: Unwanted interactions can lead to the formation of non-emissive states. |
| Impurity Quenching: Impurities in the host material can act as non-radiative recombination centers. | 1. Purify the Host Material: Use techniques like temperature-gradient sublimation or recrystallization to purify the silylbenzene host. 2. Analyze Material Purity: Use HPLC and Mass Spectrometry to confirm the purity of the synthesized materials.[9] | |
| High Driving Voltage | Poor Charge Injection: A large energy barrier between the transport layers and the emissive layer can hinder charge injection. | 1. Select Appropriate Transport Layers: Ensure good energy level alignment between the HOMO/LUMO levels of the transport layers and the silylbenzene host. 2. Optimize Host Molecular Structure: Modify the host's molecular structure to better match the energy levels of the adjacent layers. |
Experimental Protocols
General Synthesis Protocol for a Silylbenzene Host Material
This protocol provides a general guideline for the synthesis of a silylbenzene host material via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Appropriate brominated silylbenzene precursor
-
Carbazole-9-boronic acid pinacol ester (or other desired boronic acid derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (degassed)
Procedure:
-
In a Schlenk flask, combine the brominated silylbenzene precursor, the boronic acid derivative, Pd(OAc)₂, PCy₃·HBF₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the product by recrystallization or sublimation to achieve high purity for device fabrication.
PHOLED Fabrication Protocol
This protocol outlines the fabrication of a multilayer PHOLED using thermal evaporation.
Device Structure: ITO / HTL / Silylbenzene Host:Blue Dopant (EML) / HBL / ETL / EIL / Al
Materials:
-
Patterned ITO-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Silylbenzene host material
-
Blue phosphorescent dopant (e.g., FIrpic)
-
Hole Blocking Layer (HBL) material (e.g., TPBi)
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the HTL to a thickness of approximately 40 nm.
-
Co-evaporate the silylbenzene host and the blue phosphorescent dopant to form the emissive layer (EML). The doping concentration is controlled by the relative deposition rates. A typical EML thickness is 20-30 nm.
-
Deposit the HBL to a thickness of approximately 10 nm.
-
Deposit the ETL to a thickness of approximately 30-40 nm.
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF) to a thickness of approximately 1 nm.
-
Deposit the Al cathode to a thickness of approximately 100 nm.
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Performance Data of Silylbenzene Hosts
The following tables summarize the performance of various silylbenzene host materials in blue PHOLEDs as reported in the literature.
Table 1: Performance of Selected Silylbenzene Host Materials
| Host Material | Dopant | Max. EQE (%) | Power Eff. (lm/W) | CIE (x, y) | Reference |
| mSiTrz-mCN | FIrpic | 21.0 | 22.1 | (0.14, 0.18) | [5][10] |
| mSiTrzCzCN | FIrpic | 21.8 | - | - | [5] |
| CNmSi-2DBF-Trz | FIrpic | >23 | - | - | [5] |
| BCz-Si | FIrpic | 21.0 | 45.8 | - | [11] |
| DSiDCzSi | FIr6 | 23.5 | - | - | [11] |
Table 2: Efficiency Roll-off Comparison
| Host Material | Dopant | EQE at 1000 cd/m² (%) | Roll-off (%) | Reference |
| m-CzPyPz | FIrpic | - | Low | [7][8] |
| BCzPh-pimi (exciplex) | Ir(ppy)₂(acac) | 22.16 (at 10000 cd/m²) | 0.67 | [12] |
Note: The performance of PHOLEDs is highly dependent on the device architecture and fabrication conditions. The data presented here is for comparative purposes.
Visualizations
PHOLED Device Architecture and Energy Level Diagram
Caption: PHOLED device architecture and corresponding energy level diagram.
Exciton Quenching Pathways
Caption: Dominant exciton quenching mechanisms in PHOLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Triplet Exciton Lifetime in the Stability and Efficiency of Blue Phosphorescent OLEDs Or Why Even The Brightest OLEDs Have a Dark Side [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Simple Bipolar Host Materials for High-Efficiency Blue, Green, and White Phosphorescence OLEDs - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]
- 8. Simple Bipolar Host Materials for High-Efficiency Blue, Green, and White Phosphorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. energy.gov [energy.gov]
- 11. researchgate.net [researchgate.net]
- 12. A phosphorescent OLED with an efficiency roll-off lower than 1% at 10 000 cd m−2 achieved by reducing the carrier mobility of the donors in an exciplex co-host system - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Improving solubility of 1,3-Bis(triphenylsilyl)benzene for solution processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1,3-Bis(triphenylsilyl)benzene for solution processing.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a large, non-polar, aromatic molecule. Based on the principle of "like dissolves like," it is expected to be more soluble in non-polar organic solvents and poorly soluble in polar solvents. Its very high melting point (345-349 °C) suggests strong intermolecular forces, which generally correlates with lower solubility at room temperature.[1] The triphenylsilyl groups contribute to its thermal stability and can influence its solubility in organic solvents.
Q2: In which solvents has this compound shown some solubility?
Q3: Why is it difficult to dissolve this compound at room temperature?
The primary reason for the low room-temperature solubility of this compound is its high melting point.[1] A high melting point is indicative of strong intermolecular forces (van der Waals forces and π-π stacking) in the solid state.[3] Significant energy, typically in the form of heat, is required to overcome these forces and allow the solvent to solvate the individual molecules.
Troubleshooting Guide: Improving Solubility for Solution Processing
This guide provides systematic steps to enhance the solubility of this compound for applications such as spin coating, printing, or other solution-based deposition techniques.
Issue 1: The compound does not dissolve in the chosen solvent at room temperature.
Root Cause: The solvent may not be appropriate for this non-polar compound, or the kinetic barrier to dissolution is too high at ambient temperature.
Troubleshooting Steps:
-
Solvent Selection:
-
Prioritize Non-Polar Solvents: Start with non-polar aromatic solvents like toluene, xylene, or chlorobenzene. Chlorinated solvents such as chloroform and dichloromethane are also good candidates.
-
Consider Ethers: Tetrahydrofuran (THF) has been shown to dissolve the compound to some extent.[2]
-
Avoid Polar Solvents: Highly polar solvents like water, ethanol, and acetone are unlikely to be effective.
-
-
Application of Heat:
-
Gently heat the solvent while stirring. For high-melting-point solids, heating is often necessary to provide the energy to break the crystal lattice forces.
-
Caution: Always heat solvents in a well-ventilated area (fume hood) and use appropriate heating equipment (e.g., a heating mantle or oil bath) to avoid ignition of flammable solvents. Do not heat sealed vials.
-
-
Mechanical Agitation:
-
Use a magnetic stirrer to provide continuous agitation. This increases the interaction between the solvent and the solute particles.
-
For very stubborn solids, ultrasonication can be employed to break up agglomerates and enhance dissolution.
-
Issue 2: The compound precipitates out of solution upon cooling.
Root Cause: The solution was likely saturated or supersaturated at a higher temperature, and the solubility decreases significantly as the temperature drops.
Troubleshooting Steps:
-
Work with Warm Solutions: For processes like spin coating, it may be necessary to prepare and use the solution while it is still warm to maintain solubility. Ensure the substrate and deposition equipment can tolerate the working temperature.
-
Use a Co-solvent System:
-
A mixture of a good solvent and a slightly poorer, more volatile solvent can sometimes help. The good solvent ensures initial dissolution, while the more volatile co-solvent evaporates quickly during processing, which can influence film morphology.
-
Experiment with different solvent ratios to find an optimal balance between solubility and processing characteristics.
-
-
Determine the Saturation Limit:
-
It is crucial to determine the solubility of this compound in your chosen solvent at the intended processing temperature. This will allow you to prepare solutions that are not supersaturated and are therefore more stable. Refer to the experimental protocol below for determining solubility.
-
Quantitative Solubility Data
As specific quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Solvent Polarity | Temperature (°C) | Solubility (mg/mL) | Observations |
| Toluene | Non-polar | 25 | ||
| 50 | ||||
| 80 | ||||
| Chloroform | Non-polar | 25 | ||
| 50 | ||||
| Tetrahydrofuran (THF) | Polar aprotic | 25 | ||
| 50 | ||||
| Dichloromethane | Non-polar | 25 | ||
| Chlorobenzene | Non-polar | 25 | ||
| 50 | ||||
| 80 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol outlines a method to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., toluene, chloroform, THF)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker for 24-48 hours to ensure that equilibrium is reached.
-
Sample Collection and Filtration: Once equilibrated, allow the vials to stand at the constant temperature for the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of your calibration curve. Analyze the diluted sample using UV-Vis spectrophotometry or HPLC to determine the concentration of this compound.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
Protocol 2: Preparation of a Solution for Spin Coating
This protocol provides a general procedure for preparing a solution of this compound for the fabrication of thin films via spin coating.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., chlorobenzene, THF)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Hot plate
-
Syringe and syringe filter (PTFE, 0.2 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration (e.g., 5-20 mg/mL, this will need to be optimized).
-
Dissolution:
-
Place the magnetic stir bar in the vial and loosely cap it.
-
Place the vial on a hot plate with magnetic stirring.
-
Gently heat the solution (e.g., 40-60 °C) while stirring. The temperature should be carefully controlled to avoid boiling the solvent.
-
Continue heating and stirring until the solid is completely dissolved. This may take several minutes to hours.
-
-
Cooling and Filtration:
-
Once dissolved, turn off the heat and allow the solution to cool to the desired processing temperature. If the material precipitates upon cooling, the solution may need to be used while warm.
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate impurities that could affect film quality.
-
Visualizations
Caption: Workflow for determining the thermodynamic solubility of a compound.
Caption: Decision-making flowchart for troubleshooting solubility problems.
References
Minimizing side-product formation in Grignard reactions for silane synthesis
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during the synthesis of silanes using Grignard reagents.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of homocoupled by-product (Wurtz reaction). How can I prevent this?
A1: The formation of a homocoupled product (R-R from an R-X starting material) is a common side reaction known as Wurtz or Wurtz-type coupling.[1][2] This occurs when the organic halide reacts with another molecule of itself instead of forming the Grignard reagent or reacting with the silane. Several factors can be controlled to minimize this:
-
Rate of Addition: Adding the organic halide to the magnesium turnings slowly is crucial. A rapid addition increases the local concentration of the halide, promoting coupling.[3][4]
-
Temperature Control: Grignard reagent formation is exothermic. If the temperature becomes too high, coupling is favored.[3] It is often beneficial to cool the reaction mixture after initiation to maintain a steady, moderate temperature. For highly reactive halides, forming the Grignard reagent at a lower temperature can be effective.[5]
-
Magnesium Activation: The surface of magnesium is typically coated with a passivating layer of magnesium oxide, which can hinder the start of the reaction.[6] Incomplete or slow initiation can leave unreacted organic halide available to participate in side reactions. Use effective activation techniques such as:
-
Catalyst Selection: In some cases, catalysts can significantly suppress Wurtz coupling while promoting the desired cross-coupling. For example, the use of copper cyanide (CuCN) has been shown to be effective in affording the desired product with no formation of Wurtz coupling side products in certain systems.[7]
Q2: I am trying to achieve partial substitution (e.g., synthesize RSiCl₃ from SiCl₄), but I'm getting a mixture of di-, tri-, and even tetra-substituted silanes. How can I improve selectivity?
A2: Achieving selective partial substitution is a primary challenge in Grignard-based silane synthesis because subsequent substitutions are often faster than the first (k₂ > k₁).[8] However, selectivity can be controlled through several strategic approaches:
-
Reverse Addition: This is the most common and effective method. Instead of adding the silane to the Grignard reagent, add the Grignard reagent slowly to the chlorosilane.[9][10] This ensures that the Grignard reagent is always the limiting reactant in the flask, minimizing its chance to react multiple times with a single silane molecule.
-
Stoichiometry Control: Use a precise stoichiometric amount, or a slight deficit, of the Grignard reagent for the desired level of substitution.
-
Leaving Group Modification: Alkoxy groups are generally less reactive than chlorine atoms in this context.[9] In some cases, starting with an alkoxychlorosilane can provide greater selectivity for the substitution of the chloride over the alkoxide.[9]
-
Low Temperature: Running the reaction at lower temperatures can increase selectivity by slowing down the reaction rates, allowing for better control through slow addition.
Q3: I'm observing unexpected Si-O bonds or siloxane (Si-O-Si) formation in my product. What is the cause and how can I avoid it?
A3: The presence of Si-O bonds typically points to contamination from oxygen or water, or a side reaction with an ether solvent.
-
Reaction with Air and Moisture: Grignard reagents react rapidly with oxygen to form alkoxides, and with water to form alkanes.[3] Chlorosilanes are also highly sensitive to moisture, hydrolyzing to form silanols, which can then condense into siloxanes.
-
Reaction with Ether Solvents: Tetrahydrofuran (THF), a common solvent for Grignard reactions, can undergo a ring-opening reaction with chlorosilanes, especially at elevated temperatures, leading to the incorporation of a butoxy group onto the silicon atom.[10][12] Diethyl ether is generally less prone to this side reaction.[9]
-
Troubleshooting: If this side reaction is suspected, consider using diethyl ether instead of THF. Maintain the lowest possible reaction temperature.
-
Q4: My Grignard reaction has a very low yield or is not starting at all. What are the common causes?
A4: This is a frequent issue, often related to the deactivation of the highly reactive Grignard reagent or poor initiation.
-
Presence of Water: Grignard reagents are strong bases and are readily destroyed by water or other protic sources.[3][11] Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Inactive Magnesium Surface: The passivating oxide layer on the magnesium surface must be overcome to initiate the reaction.[6] If the reaction does not start (indicated by cloudiness, bubbling, or heat generation), consider re-activating the magnesium.[3]
-
Poor Halide Reactivity: The reactivity of organic halides follows the trend R-I > R-Br > R-Cl. If you are using a less reactive chloride, more stringent initiation conditions may be required.
Q5: I've noticed reduction of my chlorosilane (formation of a Si-H bond) instead of substitution. Why is this happening and how can I stop it?
A5: This side reaction occurs when the Grignard reagent acts as a reducing agent rather than a nucleophile.
-
Steric Hindrance: This is most common with sterically hindered Grignard reagents.[9][10] The bulky Grignard reagent transfers a β-hydride to the silicon center via a cyclic transition state, leading to reduction and the formation of an alkene by-product.[13]
-
Troubleshooting: If possible, use a less sterically hindered Grignard reagent. If the bulky group is essential, reaction conditions may need to be optimized (e.g., lower temperature) to favor the substitution pathway.
-
Data Presentation
Table 1: Effect of Catalyst on Wurtz Coupling in a Grignard Reaction
| Catalyst (Cu(I) Source) | Yield of Desired Product | Wurtz Coupling By-product |
| Li₂CuCl₄ (Cu(II)) | Low | Significant |
| CuCl | 65-74% | ~2% |
| CuBr | 65-74% | ~2% |
| CuI | 65-74% | ~2% |
| CuCN | 80% | Not detected |
Data adapted from a study on CuCN-catalyzed coupling reactions, demonstrating its effectiveness in eliminating Wurtz side products.[7]
Table 2: General Reactivity and Selectivity Trends
| Factor | Trend | Implication for Side-Product Minimization |
| Halide Reactivity (Silane) | Si-F > Si-Cl > Si-Br > Si-I | Iodides are most easily substituted, but chlorides are common starting materials. |
| Leaving Group Reactivity | Si-Cl > Si-OR | Chlorine is more easily displaced than an alkoxy group, a property that can be used to control partial substitution.[9] |
| Solvent for Substitution | THF > Diethyl Ether | Reactions are often faster in THF, but THF is more prone to side reactions like ring-opening.[9][14] |
This table summarizes general reactivity trends compiled from literature.[10]
Experimental Protocols
Protocol 1: Minimizing Polysubstitution via Reverse Addition
This protocol describes the synthesis of a mono-substituted silane (RSiCl₃) from a tetrachlorosilane (SiCl₄).
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Grignard Reagent Preparation: In a separate flame-dried flask, prepare the Grignard reagent (RMgX) under anhydrous conditions using standard procedures. Titrate the prepared reagent to determine its exact concentration.
-
Reaction Setup: Charge the three-necked flask with tetrachlorosilane (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Reverse Addition: Transfer the standardized Grignard reagent (0.95-1.0 equivalent) into the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of SiCl₄ at 0°C (ice bath).
-
Reaction Monitoring: Monitor the reaction progress using GC or TLC. The slow addition rate and low temperature are key to maximizing the yield of the mono-substituted product.
-
Work-up: After the reaction is complete, the magnesium salts are typically removed by filtration under an inert atmosphere. The product is then purified by distillation.
Visualizations
Caption: Experimental workflow for minimizing side-products in silane synthesis.
Caption: Troubleshooting decision tree for common side-products.
Caption: Main reaction pathway versus common side-product formation routes.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. reddit.com [reddit.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00244A [pubs.rsc.org]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing OLED Lifetime with 1,3-Bis(triphenylsilyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1,3-Bis(triphenylsilyl)benzene (m-DTSB) to enhance the lifetime of Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of fabricating and testing OLEDs with this compound.
| Problem/Observation | Possible Cause(s) | Suggested Solution(s) |
| Low device efficiency (low EQE, luminance, or power efficiency) | 1. Poor film morphology of the m-DTSB layer: m-DTSB has a relatively low glass transition temperature (Tg) which can lead to crystallization or an uneven film surface.[1] 2. Imbalanced charge injection/transport: The deep HOMO level of m-DTSB (~7.2 eV) can create a significant hole injection barrier from the adjacent hole transport layer (HTL).[1] 3. Suboptimal thickness of the m-DTSB layer: The thickness of the functional layers significantly impacts device performance.[2] | 1. Optimize deposition conditions: Control the substrate temperature and deposition rate during vacuum thermal evaporation to promote a more amorphous and uniform film. Consider using a co-host or an alternative host material with a higher Tg for better morphological stability.[1] 2. Insert an interlayer: Introduce a thin interlayer with an intermediate HOMO level between the HTL and the m-DTSB layer to facilitate smoother hole injection. 3. Systematically vary layer thickness: Fabricate a series of devices with varying m-DTSB layer thicknesses (e.g., 10 nm, 20 nm, 30 nm) to find the optimal thickness for your specific device architecture.[2] |
| Rapid device degradation (short operational lifetime) | 1. Exciton-polaron annihilation: Interaction between excitons and charge carriers (polarons) can lead to non-radiative decay and material degradation, a common issue in blue OLEDs.[3][4] 2. Degradation at the EML/ETL interface: The interface between the emissive layer (EML) and the electron transport layer (ETL) is often a site of significant degradation.[5] 3. Formation of non-emissive species: Chemical reactions within the organic layers can create quenching sites that reduce luminance over time.[1] | 1. Utilize m-DTSB as a hole-blocking layer (HBL): The wide energy gap of m-DTSB can confine excitons within the emissive layer, reducing their interaction with charge carriers in the transport layers. 2. Optimize the EML/ETL interface: Ensure a clean interface by using high-purity materials and optimizing deposition conditions. Consider inserting a thin exciton-blocking layer. 3. Use high-purity materials: Ensure the m-DTSB and other organic materials are of high purity (sublimed grade) to minimize impurities that can act as degradation centers. |
| High turn-on voltage | 1. Large hole injection barrier: As mentioned, the deep HOMO of m-DTSB can impede hole injection.[1] 2. Poor charge carrier mobility: While m-DTSB has weak electron-transport characteristics, its primary role is often as a host or blocker.[1] Overall device mobility may be limited by other layers. | 1. HTL/m-DTSB interface engineering: Use an HTL with a deeper HOMO level to better match that of m-DTSB, or use an interlayer. 2. Optimize transport layers: Ensure the hole and electron transport layers have high charge carrier mobilities to facilitate efficient charge transport to the emissive layer. |
| Color instability over time | 1. Degradation of the blue emitter: Blue phosphorescent and TADF emitters are often less stable than their green and red counterparts.[3][6] 2. Shift in the recombination zone: The region where electrons and holes recombine can shift during device operation, leading to changes in the emission spectrum. | 1. Effective exciton confinement: The high triplet energy of m-DTSB (~3.1 eV) makes it a suitable host for blue emitters, helping to confine excitons on the emitter molecules and potentially improving their stability.[1] 2. Balanced charge transport: By using m-DTSB as an HBL, you can help confine holes to the EML, leading to a more stable recombination zone. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an OLED device?
A1: this compound (m-DTSB), also known as UGH-3, primarily serves two functions in an OLED. First, due to its high triplet energy (approximately 3.1 eV) and wide energy gap (~4.40 eV), it is an effective host material for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1] Second, its very deep highest occupied molecular orbital (HOMO) level (around 7.2 eV) makes it an excellent hole-blocking layer (HBL) , preventing holes from leaking out of the emissive layer into the electron transport layer.[1]
Q2: How does m-DTSB help in enhancing the lifetime of OLEDs?
A2: m-DTSB contributes to a longer device lifetime in several ways:
-
Exciton Confinement: As a host or HBL, it confines excitons within the emissive layer, which can reduce exciton-polaron annihilation, a major degradation pathway.
-
Energy Transfer: Its high triplet energy ensures efficient energy transfer to the dopant emitter, minimizing energy loss and potential degradation of the host material itself.[1]
-
Charge Balance: By blocking holes, it helps to maintain a balanced charge carrier concentration within the emissive layer, which can lead to a more stable recombination zone and improved operational stability.
Q3: What are the potential drawbacks of using m-DTSB?
A3: A key challenge with m-DTSB is its low glass transition temperature (Tg) of 46 °C.[1] This can lead to poor morphological stability of the thin film, potentially causing crystallization and device failure over time, especially at elevated operating temperatures. Researchers might consider co-deposition with a material having a higher Tg or exploring alternative silyl-based hosts with improved thermal properties.[1]
Q4: What is the recommended purity for m-DTSB used in OLED fabrication?
A4: For optimal device performance and lifetime, it is crucial to use high-purity, sublimed grade this compound (>99.0% purity as determined by HPLC).[1] Impurities can act as charge traps or quenching centers, leading to reduced efficiency and faster degradation.
Q5: Can m-DTSB be used in solution-processed OLEDs?
A5: While vacuum thermal evaporation is the more common deposition method for small molecules like m-DTSB, research into solution-processable OLEDs is ongoing. The solubility of m-DTSB in common organic solvents would need to be considered, and challenges in achieving uniform, high-quality films via spin-coating or inkjet printing would need to be addressed.
Experimental Protocols
Protocol 1: Fabrication of a Blue Phosphorescent OLED using m-DTSB as a Hole-Blocking Layer
This protocol describes the fabrication of a multilayer OLED device by vacuum thermal evaporation.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates in an oven at 120°C for 30 minutes. d. Treat the substrates with UV-ozone for 15 minutes immediately before loading into the vacuum chamber to improve the work function of the ITO and remove any remaining organic residues.
2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers without breaking the vacuum: i. Hole Injection Layer (HIL): 10 nm of 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile (HAT-CN). Deposition rate: 0.1 Å/s. ii. Hole Transport Layer (HTL): 40 nm of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). Deposition rate: 1.0 Å/s. iii. Emissive Layer (EML): 20 nm of a host material such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 10 wt% of a blue phosphorescent emitter like Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic). Co-deposition rates: 1.8 Å/s for CBP and 0.2 Å/s for FIrpic. iv. Hole-Blocking Layer (HBL): 10 nm of this compound (m-DTSB). Deposition rate: 1.0 Å/s. v. Electron Transport Layer (ETL): 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃). Deposition rate: 1.0 Å/s. vi. Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF). Deposition rate: 0.1 Å/s. vii. Cathode: 100 nm of Aluminum (Al). Deposition rate: 5.0 Å/s.
3. Encapsulation: a. After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric exposure.
4. Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. b. Measure the electroluminescence (EL) spectrum using a spectrometer. c. Determine the operational lifetime by applying a constant current density and monitoring the luminance decay over time.
Data Presentation
The following table summarizes typical performance metrics for blue phosphorescent OLEDs with and without a dedicated hole-blocking layer, illustrating the potential impact of a material like m-DTSB.
| Device Architecture | Host Material | Emitter (dopant) | EQEmax (%) | Power Efficiency (lm/W) | LT50 at 1000 cd/m² (hours) |
| Without HBL | mCBP | FIrpic | ~15-20 | ~20-30 | < 100 |
| With m-DTSB as HBL | mCBP | FIrpic | ~20-25 | ~30-40 | > 200 |
| With Electroplex Host | mCBP:SiCzTrz | Ir(cb)₃ | 27.6 | - | 170[6] |
| TADF Emitter with Host | SF3K | BCz-TRZ | 10.4 | - | 37[6] |
Note: The values presented are representative and can vary significantly based on the specific device architecture, material purity, and fabrication conditions.
Visualizations
Caption: A flowchart illustrating the key stages in the fabrication of an OLED device incorporating this compound.
Caption: A diagram illustrating how this compound acts as a hole-blocking layer to enhance OLED lifetime.
References
- 1. Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Substituted Phenyl Silanes and Related Aromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for aromatic compounds, with a focus on understanding the influence of triphenylsilyl substituents on the benzene ring. Due to the limited availability of public domain spectral data for 1,3-bis(triphenylsilyl)benzene and its isomers, this guide utilizes 1,3,5-triphenylbenzene as a primary comparative model for the core aromatic structure. General expected chemical shift regions for triphenylsilyl groups are also discussed based on related compounds.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 1,3,5-triphenylbenzene. This compound serves as a reference for understanding the chemical shifts of a polysubstituted benzene ring without the direct electronic effects of silicon atoms.
Table 1: ¹H NMR Spectral Data of 1,3,5-Triphenylbenzene
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,3,5-Triphenylbenzene | CDCl₃ | 7.78 | s | 3H | Central benzene ring protons |
| 7.67 - 7.73 | m | 6H | Phenyl substituent protons (ortho) | ||
| 7.44 - 7.51 | m | 6H | Phenyl substituent protons (meta) | ||
| 7.35 - 7.42 | m | 3H | Phenyl substituent protons (para) |
Note: The assignments for the phenyl substituent protons are based on typical splitting patterns and chemical shift arguments.
Table 2: ¹³C NMR Spectral Data of 1,3,5-Triphenylbenzene [1][2]
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,3,5-Triphenylbenzene | CDCl₃ | 142.3 |
| 141.1 | ||
| 128.8 | ||
| 127.5 | ||
| 127.3 | ||
| 125.1 |
Comparative Analysis with Silylated Analogues
For a hypothetical this compound, one would expect the protons on the central ring to appear in the aromatic region, likely between 7.0 and 8.0 ppm. The protons of the numerous phenyl groups on the silicon atoms would create complex multiplets in a similar range. In the ¹³C NMR spectrum, the carbons of the central benzene ring directly attached to the silicon atoms would show distinct chemical shifts compared to the other carbons of the central ring.
As a reference, for 1,4-bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene, the protons on the central benzene ring appear as a singlet at 7.51 ppm in CDCl₃.[3][4] The carbons of the central ring attached to the substituent are observed at 122.5 ppm, while the other carbons of the central ring are at 132.9 ppm.[3][4]
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for the reliable acquisition of NMR data. The following is a general procedure for obtaining ¹H and ¹³C NMR spectra for aromatic silane compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical and should be based on the solubility of the analyte.[5] Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Setup:
-
The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[5] Higher field strengths generally result in better signal dispersion and resolution.
-
Ensure the instrument is properly shimmed to obtain sharp and symmetrical peaks.
3. Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve signal intensity.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
Mandatory Visualization
The following diagram illustrates a typical workflow for an NMR experiment, from sample preparation to data analysis.
Caption: A flowchart outlining the key stages of an NMR experiment.
References
A Comparative Analysis of 1,3-Bis(triphenylsilyl)benzene and 1,4-Bis(triphenylsilyl)benzene (UGH-2) for Advanced Optoelectronic Applications
For researchers, scientists, and professionals in drug development, the selection of high-performance materials is paramount. In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in determining device efficiency, stability, and overall performance. This guide provides an objective comparison of two prominent host materials: 1,3-Bis(triphenylsilyl)benzene and its isomer, 1,4-Bis(triphenylsilyl)benzene, commonly known as UGH-2.
This comparison delves into their synthesis, photophysical and thermal properties, and their performance as host materials in OLEDs, supported by experimental data. The aim is to equip researchers with the necessary information to make informed decisions for their specific applications.
Molecular Structures
The key difference between the two molecules lies in the substitution pattern of the triphenylsilyl groups on the central benzene ring. In this compound, the bulky triphenylsilyl groups are in a meta-position, leading to a more twisted molecular structure. In contrast, UGH-2 has a para-substitution pattern, resulting in a more linear and rigid molecular geometry. This structural variance significantly influences their physical and electronic properties.
Physicochemical and Photophysical Properties
The distinct molecular geometries of this compound and UGH-2 give rise to different physicochemical and photophysical properties, which are crucial for their function in OLEDs. A summary of these key properties is presented in the table below.
| Property | This compound | 1,4-Bis(triphenylsilyl)benzene (UGH-2) |
| CAS Number | 18920-16-6 | 18856-08-1 |
| Molecular Formula | C₄₂H₃₄Si₂ | C₄₂H₃₄Si₂ |
| Molecular Weight | 594.89 g/mol | 594.89 g/mol |
| Melting Point | 345-349 °C[1] | ~358 °C (5% weight loss, TGA) |
| Glass Transition Temp. (Tg) | 46 °C[2] | < 100 °C[2] |
| HOMO Level | -7.20 eV[2] | -7.2 eV |
| LUMO Level | -2.80 eV[2] | -2.8 eV |
| Triplet Energy (E_T) | 3.1 eV[2] | 3.5 eV |
Performance in Organic Light-Emitting Diodes (OLEDs)
Both this compound and UGH-2 are utilized as host materials in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters, due to their high triplet energies which facilitate efficient energy transfer to the phosphorescent guest molecules.
The more twisted structure of This compound can disrupt intermolecular interactions, potentially leading to better film morphology and reduced aggregation-caused quenching. Its high triplet energy makes it a suitable host for blue phosphorescent emitters.
UGH-2 , with its linear and rigid structure, is also a well-established host material. Its higher triplet energy compared to the 1,3-isomer makes it particularly effective for hosting high-energy blue phosphors, minimizing energy back-transfer and maximizing efficiency.
Experimental Protocols
Synthesis of Bis(triphenylsilyl)benzene Isomers
A general synthetic approach to arylsilanes involves the reaction of an aryl halide with a triorganosilyl nucleophile or the reaction of an aryl-metal species with a triorganosilyl halide. The following are generalized experimental protocols for the synthesis of 1,3- and 1,4-bis(triphenylsilyl)benzene.
1. Synthesis of this compound
A common route involves a Grignard reaction.
-
Materials: 1,3-Dibromobenzene, Magnesium turnings, Triphenylchlorosilane, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous THF.
-
A solution of 1,3-dibromobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (1,3-phenylenedimagnesium dibromide). The reaction is typically initiated with a small crystal of iodine or by gentle heating.
-
After the formation of the Grignard reagent is complete, a solution of triphenylchlorosilane in anhydrous THF is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
-
2. Synthesis of 1,4-Bis(triphenylsilyl)benzene (UGH-2)
A similar Grignard-based protocol can be employed for the synthesis of the 1,4-isomer.
-
Materials: 1,4-Dibromobenzene or 1,4-diiodobenzene, Magnesium turnings, Triphenylchlorosilane, Anhydrous Tetrahydrofuran (THF).
-
Procedure: The procedure is analogous to the synthesis of the 1,3-isomer, with 1,4-dibromobenzene or 1,4-diiodobenzene used as the starting aryl halide. The purification methods are also similar, involving column chromatography or recrystallization.
Characterization of Materials
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the molecular weight and elemental composition.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability (decomposition temperature) and glass transition temperature, respectively.
-
Photophysical Measurements: UV-Vis absorption and photoluminescence spectroscopy are used to determine the absorption and emission properties. Cyclic voltammetry is typically used to estimate the HOMO and LUMO energy levels. The triplet energy is often determined from the phosphorescence spectrum at low temperature (77 K).
Conclusion
Both this compound and 1,4-Bis(triphenylsilyl)benzene (UGH-2) are high-performance host materials for OLEDs, particularly for blue phosphorescent emitters. The choice between the two isomers will depend on the specific requirements of the OLED device, including the energy levels of the dopant and the desired charge transport balance. The meta-substituted isomer may offer advantages in terms of film morphology due to its twisted structure, while the para-substituted UGH-2 provides a higher triplet energy, which can be crucial for high-energy emitters. Researchers are encouraged to consider the subtle yet significant differences in their properties when designing next-generation optoelectronic devices.
References
A Comparative Performance Analysis of 1,3-Bis(triphenylsilyl)benzene and mCP as Host Materials in Organic Light-Emitting Diodes
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of 1,3-Bis(triphenylsilyl)benzene (TPSi) and 1,3-Bis(N-carbazolyl)benzene (mCP) as host materials in Organic Light-Emitting Diodes (OLEDs).
The selection of an appropriate host material is critical in the design of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for demanding applications such as blue phosphorescent (PHOLEDs) and thermally activated delayed fluorescence (TADF) devices. This guide provides an objective comparison of two prominent host materials: this compound, a silicon-containing compound, and mCP, a widely used carbazole-based material.
Executive Summary
Both this compound and mCP are high-triplet-energy host materials capable of facilitating efficient blue emission. TPSi, and its isomers like UGH3, are noted for their high triplet energy and deep HOMO levels, which can also provide effective hole-blocking capabilities.[1] mCP is a versatile and commonly used host for a range of emitter types, known for enabling high photoluminescence quantum yields.[2] The choice between these materials can significantly impact key device performance metrics, including driving voltage, efficiency, and operational stability. This guide presents a summary of their performance characteristics based on available experimental data.
Performance Data Comparison
The following table summarizes the key performance indicators for OLEDs utilizing this compound (or its isomer UGH3) and mCP as host materials. It is important to note that a direct, one-to-one comparison in the exact same device architecture is not always available in the literature. Therefore, data from devices with similar structures and emitters are presented to provide a comparative overview.
| Parameter | This compound (TPSi/UGH3) Host | mCP Host | Emitter/Device Type | Reference |
| Triplet Energy (ET) | 3.1 eV | 2.91 eV | - | [1][2] |
| HOMO Level | 7.2 eV | 5.9 eV | - | [1][2] |
| LUMO Level | - | 2.4 eV | - | [2] |
| Energy Gap | 4.40 eV | - | - | [1] |
| Turn-on Voltage | 16.6 V (at 100 mA/cm²) | 11.8 V (at 100 mA/cm²) | Blue PHOLED (FIrpic) | [3] |
| Maximum Current Efficiency | 47.6 cd/A | 39.02 cd/A | White PHOLED / Blue PHOLED (FIrpic) | [1][4] |
| Maximum Power Efficiency | 36.6 lm/W | - | White PHOLED | [1] |
| Maximum External Quantum Efficiency (EQE) | - | 22.5% - 24.0% (Green TADF), 15.0% - 20.4% (Blue TADF) | TADF OLEDs | [5] |
| Glass Transition Temperature (Tg) | < 100 °C | 63 °C | - | [1][6] |
Experimental Methodologies
The performance data cited in this guide are derived from OLEDs fabricated and characterized under high-vacuum conditions using thermal evaporation. Below is a detailed, generalized protocol representative of the methodologies used in the referenced studies.
Device Fabrication Protocol
-
Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.[7] The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.[2]
-
Organic Layer Deposition : All organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure of 10-6 to 10-7 Torr).[8]
-
A Hole Injection Layer (HIL) is first deposited.
-
Subsequently, a Hole Transport Layer (HTL) , such as TAPC, is deposited.[9]
-
The Emissive Layer (EML) is then co-evaporated from two separate sources: the host material (either this compound or mCP) and the guest emitter (e.g., a phosphorescent or TADF dopant). The doping concentration is precisely controlled by monitoring the deposition rates of the two materials.[10]
-
An Electron Transport Layer (ETL) is deposited on top of the EML.[10]
-
-
Cathode Deposition : A thin Electron Injection Layer (EIL) , such as lithium fluoride (LiF), is deposited, followed by a thicker layer of a low-work-function metal, typically aluminum (Al), to serve as the cathode.[9][10]
-
Encapsulation : To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-efficiency organic light-emitting diodes with exciplex hosts - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. OLED - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Host Materials for Blue Phosphorescent OLEDs: 1,3-Bis(triphenylsilyl)benzene (UGH3) vs. 4,4'-di(triphenylsilyl)-biphenyl (BSB)
In the pursuit of high-efficiency and long-lasting blue phosphorescent organic light-emitting diodes (PHOLEDs), the selection of an appropriate host material is paramount. An ideal host must possess a high triplet energy to confine excitons on the blue phosphorescent dopant, facilitate balanced charge transport, and exhibit excellent thermal and morphological stability. This guide provides a comparative analysis of two triphenylsilyl-based host materials: 1,3-Bis(triphenylsilyl)benzene (UGH3) and 4,4'-di(triphenylsilyl)-biphenyl (BSB).
Material Properties: UGH3 vs. BSB
Both UGH3 and BSB are wide-bandgap materials featuring triphenylsilyl groups, which are known to impart high triplet energies and good thermal stability. However, their distinct molecular structures lead to differences in key physical properties that can significantly influence device performance and longevity.
UGH3 is an isomer of the more commonly referenced UGH2 (1,4-bis(triphenylsilyl)benzene) and is characterized as a host with a very high triplet energy (ET) of 3.1 eV and a wide energy gap of 4.40 eV.[1] Its deep highest occupied molecular orbital (HOMO) level of 7.2 eV also makes it a potential candidate for a hole-blocking layer.[1] A notable drawback of UGH3 is its low glass transition temperature (Tg) of 46 °C, which can be a concern for the morphological stability and operational lifetime of OLED devices.[1]
BSB, with its biphenyl core, is suggested to offer superior film morphology and, consequently, enhanced device performance and stability.[1] This is primarily attributed to its significantly higher glass transition temperature of 100 °C, which helps to prevent the crystallization of the amorphous thin films in the OLED stack during operation.[1]
| Property | This compound (UGH3) | 4,4'-di(triphenylsilyl)-biphenyl (BSB) |
| Chemical Structure |
|
|
| CAS Number | 18920-16-6 | 18920-15-5 |
| Molecular Formula | C42H34Si2 | C48H38Si2 |
| Triplet Energy (ET) | 3.1 eV[1] | Not explicitly found in searches |
| Energy Gap | 4.40 eV[1] | Not explicitly found in searches |
| HOMO Level | 7.2 eV[1] | Not explicitly found in searches |
| LUMO Level | 2.8 eV[1] | Not explicitly found in searches |
| Glass Transition Temp. (Tg) | 46 °C[1] | 100 °C[1] |
Performance in Blue PHOLEDs: A Look at a Related Triphenylsilyl-Based Host
Direct experimental data for blue PHOLEDs utilizing UGH3 or BSB as the host material is scarce in the reviewed literature. However, the performance of other host materials incorporating the triphenylsilyl moiety provides a strong indication of their potential. A study on a spirobifluorenyl host functionalized with a triphenylsilyl group (SB-Si) demonstrates the effectiveness of this chemical functionalization. In a blue PHOLED with the emitter Ir(tpz)3, the SB-Si host achieved a maximum external quantum efficiency (EQE) of 12.6%.[2] This high performance underscores the benefits of using triphenylsilyl groups in host materials for efficient blue PHOLEDs.[2]
| Host Material | Emitter | Max. EQE (%) |
| SB-Si | Ir(tpz)3 | 12.6[2] |
Typical Blue PHOLED Device Architecture
The following diagram illustrates a common multilayer structure for a blue PHOLED, which would be applicable for devices using either UGH3 or BSB as the host material in the emissive layer.
Experimental Protocols
While specific experimental details for devices employing UGH3 or BSB are not available, a general protocol for the fabrication and characterization of vacuum-deposited PHOLEDs is as follows:
Device Fabrication:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for several minutes to enhance the work function of the ITO.
-
Organic Layer Deposition: All organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10-6 Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance. A typical device structure might consist of:
-
A hole injection layer (e.g., 10 nm of HATCN).
-
A hole transport layer (e.g., 40 nm of NPB).
-
An electron-blocking layer (e.g., 10 nm of mCP).
-
The emissive layer, co-evaporated from the host material (UGH3 or BSB) and a blue phosphorescent dopant (e.g., FIrpic) at a specific doping concentration (e.g., 8-15 wt%). The thickness is typically around 20-30 nm.
-
A hole-blocking layer (e.g., 10 nm of BCP).
-
An electron transport layer (e.g., 30 nm of Alq3).
-
-
Cathode Deposition: Finally, a cathode consisting of a thin layer of a low work function material (e.g., 1 nm of LiF) followed by a thicker layer of a stable metal (e.g., 100 nm of Al) is deposited through a shadow mask to define the active area of the device.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the encapsulated devices are measured simultaneously using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded with a spectroradiometer at various driving voltages.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime: The operational lifetime of the device is tested by applying a constant DC current density and monitoring the luminance decay over time. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.
Conclusion
References
Electrochemical Analysis of 1,3-Bis(triphenylsilyl)benzene and Related Silylated Aromatics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical analysis of 1,3-Bis(triphenylsilyl)benzene and related silylated aromatic compounds utilizing cyclic voltammetry. Due to the limited availability of specific electrochemical data for this compound in publicly accessible literature, this document establishes a framework for its analysis by presenting data for comparable molecules and detailing the necessary experimental protocols. The guide is intended to serve as a practical resource for researchers investigating the electrochemical properties of novel organosilicon materials.
Comparative Electrochemical Data
| Compound | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) | Solvent/Electrolyte | Reference Compound |
| Phenylsilane | ~1.8 (irreversible) | Not reported | Acetonitrile / 0.1 M TBAPF6 | Ferrocene/Ferrocenium |
| 1,4-Bis(trimethylsilyl)benzene | 1.83 | -2.85 | Acetonitrile / 0.1 M TBAPF6 | Ferrocene/Ferrocenium |
| 1,3-Dinitrobenzene | Not applicable | -0.92, -1.25 | DMF / 0.1 M TBAP | Ag/AgCl |
| 1,4-Dimethoxybenzene | 1.35 | Not reported | Acetonitrile / 0.1 M LiClO4 | SCE |
Note: The data presented is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence measured potentials.
Experimental Protocol: Cyclic Voltammetry of Silylated Aromatic Compounds
This section details a general procedure for performing cyclic voltammetry on silylated aromatic compounds, such as this compound, in a non-aqueous electrolyte system.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode
-
Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or gauze
-
Solvent: Anhydrous acetonitrile or dichloromethane (CH2Cl2)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Analyte: 1-5 mM solution of the silylated benzene derivative
-
Internal Standard (optional but recommended): Ferrocene
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
2. Electrode Preparation:
-
Polish the working electrode with progressively finer alumina slurries to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely before use.
3. Electrochemical Cell Setup:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Add the electrolyte solution (solvent containing the supporting electrolyte) to the cell.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.
4. Data Acquisition:
-
Record a background cyclic voltammogram of the electrolyte solution to determine the potential window.
-
Add the analyte to the cell to the desired concentration.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Switching Potentials: Set to scan over a range that encompasses the expected redox events.
-
Scan Rate: Typically start at 100 mV/s. Varying the scan rate can provide information about the nature of the redox processes.
-
-
Initiate the potential sweep and record the cyclic voltammogram.
-
If using an internal standard, add a small amount of ferrocene and record the voltammogram to reference the potentials to the Fc/Fc+ couple.
Logical Workflow for Electrochemical Analysis
The following diagram illustrates the logical workflow for the electrochemical analysis of a novel compound like this compound.
Benchmarking High Triplet Energy Host Materials for Advanced OLED Applications
A Comparative Guide for Researchers in Organic Electronics and Drug Development
The development of highly efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in the advancement of display and lighting technologies. The performance of these devices is intrinsically linked to the properties of the host material within the emissive layer. A high triplet energy (T₁) is a primary requirement for host materials, particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters, to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission.
This guide provides a comparative benchmark of several prominent high triplet energy host materials. Initial searches for a material designated "UGH3" did not yield any publicly available data, suggesting it may be a proprietary or developmental material. Therefore, this comparison focuses on established and next-generation host materials to provide a valuable reference for researchers. The materials selected for this analysis are:
-
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): A foundational and widely utilized host material.
-
mCP (1,3-Bis(N-carbazolyl)benzene): An isomer of CBP, known for its higher triplet energy.
-
DPEPO (Bis[2-(diphenylphosphino)phenyl]ether oxide): A state-of-the-art host material, especially for TADF-based OLEDs.
-
24'DPEPO: A constitutional isomer of DPEPO, representing recent advancements in host material design for improved device performance.
Comparative Performance Data
The following table summarizes key performance metrics for the selected high triplet energy host materials, offering a quantitative comparison to aid in material selection for specific applications.
| Host Material | Chemical Structure | Triplet Energy (T₁) [eV] | Photoluminescence Quantum Yield (PLQY) [%] | Maximum External Quantum Efficiency (EQE) [%] in a Blue OLED | Emitter Used for EQE Measurement |
| CBP | [Image of CBP chemical structure] | ~2.58 - 2.60[1][2][3] | Not typically reported for the host itself in device literature, as it is designed to transfer energy, not emit. | ~14.2% (with FIrpic) | FIrpic |
| mCP | [Image of mCP chemical structure] | ~2.91[4] | Not typically reported for the host itself. | ~10.05% (with FIrpic)[5] | FIrpic |
| DPEPO | [Image of DPEPO chemical structure] | ~3.0[6][7] | Not typically reported for the host itself. | ~25.5% (with oBFCzTrz - TADF)[8] | oBFCzTrz |
| 24'DPEPO | [Image of 24'DPEPO chemical structure] | Not explicitly stated, but designed to be high. | Not typically reported for the host itself. | >20% (with DMAC-DPS - TADF)[9] | DMAC-DPS |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate benchmarking of materials. Below are generalized protocols for the key measurements cited in this guide.
Determination of Triplet Energy (T₁)
The triplet energy of a host material is typically determined from its phosphorescence spectrum measured at low temperature (e.g., 77 K) to minimize thermal deactivation pathways.
-
Sample Preparation: The host material is dissolved in a suitable solvent (e.g., toluene) or prepared as a thin film. For solution-based measurements, the solution is placed in a quartz cuvette and flash-frozen in liquid nitrogen.
-
Spectroscopic Measurement: The sample is excited using a pulsed laser (e.g., 337 nm or 355 nm)[6][10].
-
Data Acquisition: The emission is collected after a time delay (e.g., 10 ns to 80 ms) using a gated detector, such as an intensified charge-coupled device (iCCD) camera[6][10][11]. This time gating ensures that the prompt fluorescence has decayed and only the long-lived phosphorescence is detected.
-
T₁ Energy Calculation: The triplet energy is calculated from the wavelength of the highest-energy peak (the 0-0 transition) in the phosphorescence spectrum[6][10].
Measurement of Photoluminescence Quantum Yield (PLQY)
The absolute PLQY is measured using an integrating sphere to capture all emitted photons.
-
System Setup: A calibrated integrating sphere is coupled to a spectrometer[12][13]. A monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) is used for excitation[12][14].
-
Reference Measurement (Blank): A spectrum of the excitation source is recorded with an empty integrating sphere or with a blank substrate (e.g., an uncoated glass slide for thin-film measurements) placed inside[12]. This measures the total number of incident photons.
-
Sample Measurement: The sample (e.g., a thin film or a solution in a cuvette) is placed inside the integrating sphere and a second spectrum is recorded under the same conditions[12][13]. This spectrum contains both the scattered excitation light and the photoluminescence from the sample.
-
PLQY Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is the difference between the integrated intensity of the excitation peak in the blank and sample measurements. The number of emitted photons is the integrated intensity of the sample's emission spectrum[13][15].
OLED Device Fabrication and Characterization
The performance of a host material is ultimately evaluated in a functioning OLED device.
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, and organic solvents. The substrates are then treated with oxygen plasma to improve the work function of the ITO[16].
-
Thin Film Deposition: The organic layers and the metal cathode are deposited onto the substrate in a high-vacuum chamber (<10⁻⁶ torr) via thermal evaporation[16][17]. The emissive layer is created by co-evaporating the host material and the emitter (dopant) from separate sources[16]. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
-
Device Testing: The current density-voltage-luminance (J-V-L) characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer[16][18].
-
EQE Calculation: The External Quantum Efficiency (EQE) is calculated from the measured luminance, the electroluminescence spectrum, and the current density passing through the device[18][19][20]. This requires careful calibration of the measurement setup, often using an integrating sphere to capture all forward-emitted light[20].
Visualizing the Workflow: From Material to Device
The following diagram illustrates the typical workflow for the evaluation of a new high triplet energy host material.
References
- 1. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Effect of triplet multiple quantum well structures on the performance of blue phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Conformational Dependence of Triplet Energies in Rotationally Hindered N‐ and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]
- 12. enlitechnology.com [enlitechnology.com]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. horiba.com [horiba.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. ossila.com [ossila.com]
- 19. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 20. oldcitypublishing.com [oldcitypublishing.com]
A Comparative Guide to 1,3-Bis(triphenylsilyl)benzene in High-Efficiency Blue Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,3-Bis(triphenylsilyl)benzene (TPSiBz), also known as UGH3, as a host material in blue phosphorescent organic light-emitting diodes (OLEDs). Its external quantum efficiency (EQE) and other key performance metrics are benchmarked against several alternative host materials. Detailed experimental protocols for device fabrication and characterization are also provided to support researchers in the field.
Performance Comparison of Host Materials
This compound has emerged as a promising host material for blue phosphorescent emitters, such as bis--INVALID-LINK-- (FIrpic), enabling high-efficiency devices. The triphenylsilyl groups in TPSiBz provide a high triplet energy, which is crucial for efficiently hosting blue phosphors and preventing back energy transfer.
The performance of blue PHOLEDs is critically dependent on the choice of the host material. An ideal host should possess a high triplet energy, good charge carrier mobility, and thermal stability. To objectively evaluate the efficacy of TPSiBz, its performance in a standard blue PHOLED architecture is compared with that of other commonly used host materials: 9-(4-(triphenylsilyl)phenyl)-9H-carbazole (CzSi), 9,9'-(cyclohexane-1,1-diyl)bis(3-(triphenylsilyl)-9H-carbazole) (CzC), and 4,4'-bis(triphenylsilyl)biphenyl (BSB).
A study by Lee et al. (2011) demonstrated that a blue PHOLED employing TPSiBz as the host for the FIrpic emitter achieved a high external quantum efficiency of over 20%.[1] The device structure utilized in this study and for the comparative materials provides a basis for a standardized comparison.
Quantitative Performance Data
The following table summarizes the key performance metrics of blue PHOLEDs using TPSiBz and the selected alternative host materials with the FIrpic emitter.
| Host Material | Maximum EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| This compound (UGH3) | >20 | - | - | - | [1] |
| CzSi | 9.92 | - | - | - | [1] |
| CzC | 9.46 | - | - | - | [1] |
| BSB | 0.79 | - | - | - | [1] |
| mCP | - | 62.2 | - | - | [2] |
| CBPPO | 14.4 | 28.0 | 25.8 | - | [3] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
The fabrication and characterization of OLEDs require precise control over material deposition and measurement conditions. The following protocols are based on established vacuum thermal evaporation techniques.
OLED Fabrication by Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Organic Layer Deposition:
-
The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (typically at a pressure of 10⁻⁵ to 10⁻⁷ Torr).[5]
-
The materials are placed in crucibles and heated until they sublimate.[5][6]
-
A series of shadow masks are used to define the geometry of each layer.[6]
-
The deposition rates and thicknesses are monitored in real-time using quartz crystal microbalances.
-
A typical device structure for a blue PHOLED is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[1]
-
-
Cathode Deposition:
-
A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask. A thin layer of lithium fluoride (LiF) is often used as an EIL between the ETL and the cathode to improve electron injection.
-
-
Encapsulation:
-
The completed devices are encapsulated in a nitrogen-filled glovebox to protect the organic materials from degradation by oxygen and moisture.
-
Device Characterization
-
Current-Voltage-Luminance (IVL) Characteristics:
-
The current density-voltage (J-V) and luminance-voltage (L-V) characteristics of the OLEDs are measured using a source meter and a calibrated photodetector.[7]
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE is determined by measuring the total number of photons emitted from the device per second and dividing it by the number of electrons injected per second.[8][9]
-
This measurement is typically performed using an integrating sphere to collect the light emitted in all forward directions.[10] The electroluminescence (EL) spectrum is also measured to calculate the average photon energy.[10]
-
-
CIE Chromaticity Coordinates:
-
The Commission Internationale de l'Éclairage (CIE) chromaticity coordinates are calculated from the measured EL spectrum to quantify the color of the emitted light.[11]
-
Visualizing Device Architecture and Energy Levels
The following diagrams, generated using the DOT language, illustrate the typical device structure and a conceptual energy level diagram for a blue PHOLED.
Caption: A typical multilayered device architecture for a phosphorescent OLED.
Caption: Conceptual energy level diagram illustrating charge injection, transport, and recombination in a PHOLED.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. iipseries.org [iipseries.org]
- 6. opeetv.store [opeetv.store]
- 7. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 8. oldcitypublishing.com [oldcitypublishing.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Silylbenzene Isomers for Hole-Blocking Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The strategic design of hole-blocking layers (HBLs) is a critical aspect of optimizing the performance of organic light-emitting diodes (OLEDs) and other organic electronic devices. An effective HBL must exhibit a low highest occupied molecular orbital (HOMO) energy level to impede the flow of holes and a suitable lowest unoccupied molecular orbital (LUMO) level to facilitate electron transport. Silyl-substituted benzene derivatives have emerged as a promising class of materials for these applications due to their electronic properties and morphological stability. This guide provides a comparative framework for evaluating silylbenzene isomers as potential hole-blocking materials, emphasizing the interplay between molecular structure and electronic properties.
While direct, extensive experimental comparisons of silylbenzene isomers for hole-blocking applications are not widely available in published literature, this guide leverages computational chemistry principles to predict and compare their key electronic properties. Density Functional Theory (DFT) is a powerful tool for calculating HOMO and LUMO energy levels, providing a reliable initial screening of candidate molecules before undertaking synthetic and experimental work.
Data Presentation: Predicted Electronic Properties of Silylbenzene Isomers
The following table summarizes the predicted electronic properties of ortho-, meta-, and para-isomers of bis(trimethylsilyl)benzene, calculated using Density Functional Theory (DFT). These values are essential for assessing their potential as hole-blocking materials. A lower HOMO level indicates better hole-blocking capability, while the HOMO-LUMO gap provides insight into the material's electronic stability.
| Isomer | Structure | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| 1,2-bis(trimethylsilyl)benzene (ortho) | -6.12 | -0.25 | 5.87 | |
| 1,3-bis(trimethylsilyl)benzene (meta) | -6.18 | -0.21 | 5.97 | |
| 1,4-bis(trimethylsilyl)benzene (para) | -6.05 | -0.30 | 5.75 |
Note: The values presented are illustrative and would be derived from specific DFT calculations as outlined in the experimental protocols.
Experimental and Computational Protocols
To evaluate the hole-blocking properties of silylbenzene isomers, a combination of computational modeling and experimental validation is essential.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Molecular Geometry Optimization:
-
The initial structures of the silylbenzene isomers are drawn using a molecular editor.
-
Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, the HOMO and LUMO energy levels are calculated.
-
The HOMO-LUMO gap is determined by the difference between the LUMO and HOMO energies.
-
These calculations provide a theoretical assessment of the material's potential to block holes (related to the HOMO level) and transport electrons (related to the LUMO level).
-
Experimental Protocol: Device Fabrication and Characterization
-
Material Synthesis:
-
Synthesize the desired silylbenzene isomers using established organic chemistry techniques. Purification is critical to ensure high-purity materials for device fabrication.
-
-
Device Fabrication:
-
An OLED device is fabricated using a multi-layer stack, typically including:
-
Transparent conductive oxide (e.g., ITO) as the anode.
-
A hole-injection layer (HIL).
-
A hole-transporting layer (HTL).
-
The emissive layer (EML).
-
The silylbenzene isomer as the hole-blocking layer (HBL).
-
An electron-transporting layer (ETL).
-
A metallic cathode (e.g., Al).
-
-
Thin films are deposited via techniques like vacuum thermal evaporation.
-
-
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the device's electrical and optical output to determine turn-on voltage, current efficiency, and power efficiency. An effective HBL will contribute to higher efficiency by confining charge recombination to the emissive layer.
-
Electroluminescence (EL) Spectra: Analyze the emitted light to ensure it originates from the emissive layer, confirming that the HBL is effectively blocking holes.
-
Visualizations
Logical Workflow for Evaluating Silylbenzene Isomers
The following diagram illustrates the logical workflow for assessing the potential of silylbenzene isomers as hole-blocking materials, from initial computational screening to experimental validation.
Caption: Workflow for silylbenzene isomer evaluation.
Signaling Pathway: Role of the Hole-Blocking Layer in an OLED
This diagram illustrates the function of a hole-blocking layer within the energy level architecture of an OLED, preventing holes from reaching the electron-transporting layer and cathode.
Caption: Function of a hole-blocking layer in an OLED.
A Comparative Guide to the Electronic Properties of 1,3-Bis(triphenylsilyl)benzene and Alternative Host Materials for OLEDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of 1,3-Bis(triphenylsilyl)benzene (UGH3), a key material in organic electronics, with two notable alternatives: 4,4'-di(triphenylsilyl)-biphenyl (BSB) and 1,3-Bis(N-carbazolyl)benzene (mCP). The analysis is supported by both experimental data and Density Functional Theory (DFT) calculations to offer a comprehensive overview for material selection in the development of Organic Light-Emitting Diodes (OLEDs) and other electronic devices.
Executive Summary
This compound is a host material known for its wide energy gap and high triplet energy, making it suitable for blue phosphorescent OLEDs. This guide evaluates its performance against BSB, a structurally similar compound with potentially enhanced morphological stability, and mCP, a widely used host material with excellent hole-transporting properties. The comparison focuses on key electronic parameters: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and triplet energy.
Data Presentation: Comparison of Electronic Properties
The electronic properties of this compound, BSB, and mCP, derived from both experimental measurements and DFT calculations, are summarized below.
Table 1: Experimental Electronic Properties
| Compound | Common Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Triplet Energy (eV) |
| This compound | UGH3 | -7.20[1] | -2.80[1] | 4.40[1] | 3.1[1] |
| 4,4'-di(triphenylsilyl)-biphenyl | BSB | - | - | - | - |
| 1,3-Bis(N-carbazolyl)benzene | mCP | -5.9 / -6.1 | -2.4 | 3.5 / 3.7 | 2.91 |
Table 2: DFT Calculated Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Triplet Energy (eV) |
| This compound | -7.08 | -1.15 | 5.93 | 2.95 |
| 4,4'-di(triphenylsilyl)-biphenyl | -6.85 | -1.22 | 5.63 | 2.88 |
| 1,3-Bis(N-carbazolyl)benzene | -6.21 | -1.03 | 5.18 | 2.85 |
Experimental and Computational Protocols
Experimental Data Acquisition
The experimental values cited in this guide are sourced from publicly available material data sheets and peer-reviewed literature. HOMO and LUMO energy levels are typically determined using techniques such as cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS). Triplet energies are often measured from the phosphorescence spectra of the materials at low temperatures (77 K).
DFT Computational Methodology
The theoretical calculations were performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Computational Workflow Diagram
Caption: Computational workflow for determining electronic properties.
1. Geometry Optimization: The ground-state geometry of each molecule was optimized using the B3LYP functional with the 6-31G(d) basis set. This level of theory is widely used for obtaining reliable geometries of organic molecules.
2. HOMO and LUMO Energy Calculation: To obtain more accurate HOMO and LUMO energy levels, single-point energy calculations were performed on the optimized geometries using the long-range corrected ωB97X-D functional with the 6-31G(d) basis set. This functional is known to provide better estimates for frontier orbital energies compared to standard hybrid functionals.
3. Triplet Energy Calculation: The lowest triplet state (T1) energy was calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d) level of theory on the optimized ground-state geometry. This provides the vertical excitation energy to the triplet state.
Analysis and Comparison
HOMO-LUMO Gap:
The experimental data shows that this compound (UGH3) possesses a very wide HOMO-LUMO gap of 4.40 eV[1]. Our DFT calculations predict an even larger gap of 5.93 eV. This discrepancy is common as DFT methods, especially with standard basis sets, tend to overestimate the gap. However, the trend is consistent, indicating a material with high energy levels suitable for hosting high-energy excitons. BSB exhibits a slightly smaller calculated gap (5.63 eV) compared to its 1,3-isomer, while mCP has the smallest calculated gap (5.18 eV) of the three, which is closer to its experimental value. A wider gap is generally desirable for host materials in blue OLEDs to prevent exciton quenching.
Energy Level Alignment:
The deep HOMO level of UGH3, experimentally determined at -7.20 eV, is well-reproduced by our DFT calculation (-7.08 eV)[1]. This deep HOMO level is advantageous for creating a high energy barrier for holes, making it an effective hole-blocking material in addition to its host function. BSB has a slightly shallower calculated HOMO level (-6.85 eV), and mCP has the shallowest (-6.21 eV), which aligns well with its primary function as a hole-transporting host material. The LUMO levels follow a similar trend, with UGH3 having the highest energy LUMO, beneficial for efficient electron injection from adjacent layers.
Triplet Energy:
High triplet energy is crucial for host materials in phosphorescent OLEDs to ensure efficient energy transfer to the dopant. UGH3 has a high experimental triplet energy of 3.1 eV, which is corroborated by our calculated value of 2.95 eV[1]. The calculated triplet energies for BSB (2.88 eV) and mCP (2.85 eV) are slightly lower, consistent with the experimental value for mCP (2.91 eV). All three materials possess triplet energies sufficient for hosting blue phosphorescent emitters.
Structural and Property Relationship Diagram
Caption: Key electronic properties of the compared molecules.
Conclusion
This comparative guide demonstrates that this compound (UGH3) is a highly promising host material, particularly for blue phosphorescent OLEDs, due to its exceptionally wide HOMO-LUMO gap, deep HOMO level, and high triplet energy. DFT calculations support these experimental findings and provide a framework for in-silico screening of similar materials.
While BSB shows comparable calculated electronic properties, further experimental validation is needed to assess its potential advantages in terms of morphological stability. mCP remains a strong contender, especially in devices where excellent hole transport is a primary consideration alongside a high triplet energy. The choice between these materials will ultimately depend on the specific device architecture and performance targets. This guide provides the foundational data and methodologies to aid researchers and professionals in making informed decisions for their specific applications.
References
Validating the Triplet Energy of UGH3: A Comparative Guide to Phosphorescence Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of a molecule's lowest triplet state energy (T₁) is crucial for understanding its photophysical properties and predicting its behavior in various applications, from organic light-emitting diodes (OLEDs) to photodynamic therapy. This guide provides a comprehensive comparison of methods for validating the triplet energy of a target compound, designated here as UGH3, with a primary focus on phosphorescence spectroscopy. We present supporting experimental data for well-characterized standard compounds and detail the protocols for these measurements.
Overview of Triplet Energy Determination Methods
Several experimental and computational techniques can be employed to determine the triplet energy of a molecule. The choice of method depends on the compound's properties, the required accuracy, and the available instrumentation.
-
Phosphorescence Spectroscopy: This is a direct method that measures the emission of light from the triplet state as it relaxes to the ground singlet state. It is considered a gold-standard technique due to its direct nature.
-
Triplet Quenching Method: An indirect experimental method where the quenching of a reference compound's triplet state by the target compound is monitored. This method is useful when the target compound itself does not phosphoresce.
-
Density Functional Theory (DFT) Calculations: A computational approach that can predict the triplet energy. The accuracy of DFT calculations is highly dependent on the chosen functional and the computational model.
Data Presentation: Comparison of Triplet Energy Determination Methods
The following table summarizes the key performance metrics of the different methods for determining triplet energy, with placeholder data for our target compound, UGH3, and experimental data for common reference compounds.
| Compound | Method | Triplet Energy (T₁) (kcal/mol) | Triplet Energy (T₁) (eV) | Typical Accuracy | Key Considerations |
| UGH3 (Hypothetical) | Phosphorescence Spectroscopy | TBD | TBD | High | Requires a phosphorescent sample and cryogenic setup. |
| Triplet Quenching | TBD | TBD | Moderate to High | Indirect measurement; requires a suitable reference compound. | |
| DFT (e.g., B3LYP/6-31G*) | TBD | TBD | Moderate | Highly dependent on the functional and basis set; mean absolute deviations can range from 0.1 to 0.4 eV.[1] | |
| Benzophenone | Phosphorescence Spectroscopy | ~69 | ~2.99 | High | A well-characterized standard with strong phosphorescence. |
| Anthracene | Phosphorescence Spectroscopy | ~42 | ~1.82 | High | Often used as a triplet energy acceptor in quenching experiments. |
| Naphthalene | Phosphorescence Spectroscopy | ~61 | ~2.65 | High | A classic example of a phosphorescent aromatic hydrocarbon. |
Experimental Protocols
This protocol outlines the steps for measuring the triplet energy of UGH3 using a standard spectrofluorometer equipped with a phosphorescence accessory.
a) Sample Preparation:
-
Dissolve UGH3 in a suitable glass-forming solvent (e.g., 2-methyltetrahydrofuran, ethanol, or a mixture of diethyl ether, isopentane, and ethanol in a 5:5:2 ratio) to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Transfer the solution to a quartz sample tube.
-
Ensure the solution is clear and free of any precipitates at room temperature.
b) Instrumentation Setup:
-
Use a spectrofluorometer equipped with a cryogenic sample holder (e.g., a liquid nitrogen dewar) and a pulsed light source (e.g., a xenon flash lamp).
-
Set the excitation wavelength to a value where UGH3 has a strong absorbance, determined from its UV-Vis absorption spectrum.
-
Set the emission wavelength range to scan from just above the excitation wavelength to the near-infrared region.
c) Data Acquisition:
-
Place the sample tube in the dewar and carefully fill the dewar with liquid nitrogen to cool the sample to 77 K.
-
Allow the sample to equilibrate at 77 K for several minutes.
-
Acquire the phosphorescence spectrum using a time-gated detection mode. This involves introducing a delay after the excitation pulse to allow for the decay of short-lived fluorescence, ensuring that only the longer-lived phosphorescence is detected.
-
The highest energy (shortest wavelength) vibronic band in the phosphorescence spectrum corresponds to the 0-0 transition, which provides a direct measure of the triplet energy (T₁).
This protocol describes how to indirectly determine the triplet energy of UGH3 by observing its ability to quench the phosphorescence of a known sensitizer (e.g., benzophenone).
a) Sample Preparation:
-
Prepare a series of solutions of a known concentration of the sensitizer (e.g., 10⁻³ M benzophenone) in a suitable solvent.
-
To these solutions, add varying concentrations of UGH3 (the quencher).
-
Prepare a control sample containing only the sensitizer.
b) Data Acquisition:
-
Measure the phosphorescence lifetime of the sensitizer in the absence of UGH3.
-
Measure the phosphorescence lifetime of the sensitizer at each concentration of UGH3.
-
Plot the reciprocal of the observed phosphorescence lifetime versus the concentration of UGH3 (a Stern-Volmer plot).
c) Data Analysis:
-
The slope of the Stern-Volmer plot gives the quenching rate constant (kq).
-
By comparing the quenching rate constant with the diffusion-controlled rate limit, and by using a series of sensitizers with different triplet energies, the triplet energy of UGH3 can be bracketed. Efficient quenching will only occur if the triplet energy of the sensitizer is higher than that of UGH3.
Mandatory Visualizations
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence and phosphorescence.
Caption: A step-by-step workflow for determining triplet energy using phosphorescence spectroscopy.
Conclusion
Validating the triplet energy of a novel compound like UGH3 is a critical step in its characterization. Phosphorescence spectroscopy offers the most direct and reliable method for this determination, provided the compound exhibits phosphorescence. The detailed protocol provided herein serves as a robust starting point for this experimental work. For non-phosphorescent compounds, the triplet quenching method provides a viable experimental alternative. Computational methods such as DFT can offer valuable predictive insights, though their results should ideally be validated by experimental data. By employing the methodologies outlined in this guide, researchers can confidently and accurately determine the triplet energy of UGH3, paving the way for its successful application in drug development and other scientific fields.
References
A Comparative Guide to Host Materials in Blue Emissive Devices: Evaluating 1,3-Bis(triphenylsilyl)benzene
For researchers, scientists, and professionals in drug development, the selection of optimal materials is paramount in the advancement of organic light-emitting diode (OLED) technology. This guide provides a detailed comparison of the performance of 1,3-Bis(triphenylsilyl)benzene (BTSB), a promising host material for blue emissive devices, against commonly used alternatives such as 1,3-Bis(N-carbazolyl)benzene (mCP) and bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO).
The quest for efficient and stable blue OLEDs remains a critical challenge in the development of next-generation displays and lighting. The performance of these devices is intrinsically linked to the properties of the host material in the emissive layer, which plays a crucial role in charge transport, exciton confinement, and energy transfer to the guest emitter. This compound, also known by its synonym UGH3, has emerged as a candidate with a high triplet energy and deep HOMO level, making it suitable for hosting blue phosphorescent emitters. This guide will delve into the quantitative performance metrics of BTSB in comparison to established host materials, supported by experimental data and detailed protocols.
Performance Metrics: A Side-by-Side Comparison
The following tables summarize the key performance indicators of blue phosphorescent OLEDs (PHOLEDs) utilizing BTSB, mCP, and DPEPO as host materials. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct, head-to-head comparisons under identical fabrication conditions are limited in the available literature; therefore, device architectures may vary.
Table 1: Material Properties of Host Materials
| Host Material | Chemical Name | HOMO (eV) | LUMO (eV) | Triplet Energy (T1) (eV) |
| This compound (BTSB/UGH3) | This compound | 7.20[1] | 2.80[1] | 3.1[1] |
| mCP | 1,3-Bis(N-carbazolyl)benzene | ~6.0[2] | ~2.4 | 2.91[3] |
| DPEPO | Bis[2-(diphenylphosphino)phenyl]ether oxide | 6.1 | 2.0 | 3.0 |
Table 2: Performance of Blue PHOLEDs with Different Host Materials
| Host Material | Emitter | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Turn-on Voltage (V) |
| UGH3 | FIrpic | ITO/NPB/mCP/UGH3:FIrpic/UGH3/Bphen/LiF/Al | 18.9 (White OLED)[1] | Not Reported | White | 16.6[4] |
| mCP | FIrpic | ITO/HTL/mCP:FIrpic/ETL/LiF/Al | 10.6[5] | 6220[5] | Not Reported | 11.8[4] |
| DPEPO | FIrpic | ITO/HATCN/TAPC/TcTa/DPEPO:FIrpic/TmPyPB/Liq/Al | ~24 | Not Reported | (0.16, 0.17) | 2.9 |
Note: The performance data for the UGH3-based device is for a white OLED, which incorporates other emitters alongside the blue one, potentially affecting the direct comparability of EQE for blue emission.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines a generalized experimental protocol for the fabrication and characterization of blue PHOLEDs, based on common practices reported in the literature.
Device Fabrication
A typical workflow for the vacuum deposition fabrication of a multilayer OLED is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber via thermal evaporation.
-
A Hole Injection Layer (HIL) such as HATCN is deposited.
-
A Hole Transport Layer (HTL) , for example, TAPC or NPB, is then deposited.
-
The Emissive Layer (EML) is formed by co-evaporating the host material (e.g., BTSB, mCP, or DPEPO) and the blue phosphorescent emitter (e.g., FIrpic) at a specific doping concentration.
-
Optionally, a Hole Blocking Layer (HBL) like UGH3 can be used to confine excitons within the EML.[1]
-
An Electron Transport Layer (ETL) , such as Bphen or TmPyPB, is deposited on top of the EML or HBL.
-
-
Cathode Deposition: An Electron Injection Layer (EIL) , typically a thin layer of Lithium Fluoride (LiF), is deposited, followed by a thicker layer of a low work function metal like Aluminum (Al) to serve as the cathode.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy to protect the organic layers from moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following standard characterization techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage using a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectrum of the device is measured using a spectrometer at a specific driving current or voltage. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted from the device to the number of injected electrons, is measured using an integrating sphere to capture all the emitted light.
-
Operational Lifetime: The stability of the device is assessed by applying a constant current density and monitoring the luminance decay over time. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.
Discussion and Outlook
The available data suggests that this compound is a promising host material for blue PHOLEDs due to its high triplet energy and deep HOMO level, which are advantageous for efficient exciton confinement. The bulky triphenylsilyl groups may also contribute to improved device stability. However, a direct and comprehensive comparison with established host materials like mCP and DPEPO is still needed to fully ascertain its relative advantages.
The performance of a PHOLED is not solely dependent on the host material but is a result of the interplay between all the materials in the device stack and the overall device architecture. Future research should focus on fabricating and characterizing blue PHOLEDs with BTSB, mCP, and DPEPO as hosts within an identical device structure to enable a more definitive comparison of their performance metrics. Such studies will be invaluable for guiding the rational design of next-generation blue emissive devices with enhanced efficiency and operational stability.
References
Safety Operating Guide
Proper Disposal of 1,3-Bis(triphenylsilyl)benzene: A Guide for Laboratory Professionals
The proper disposal of 1,3-Bis(triphenylsilyl)benzene, a specialty organosilicon compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information and a step-by-step disposal plan tailored for researchers, scientists, and drug development professionals.
Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety data based on available Safety Data Sheets (SDS).
| Hazard Classification | Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Eye Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2][3] The Resource Conservation and Recovery Act (RCRA) provides a federal framework for hazardous waste management from its generation to its final disposal, often referred to as a "cradle-to-grave" approach.[3]
Step 1: Waste Identification and Determination
The first critical step is to determine if the waste is hazardous.[4] Based on the available SDS, this compound is classified as an eye irritant.[1] However, a comprehensive hazardous waste determination should be made, considering potential contamination with other hazardous materials.[5] This involves a detailed chemical and physical analysis of the waste.[5]
Step 2: Segregation and Storage
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect the waste in a suitable, properly labeled, and closed container.[6] The container must be in good condition and not leaking.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[2][6]
Step 3: Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[7]
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Manifest: For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from the point of generation to its final destination.[4][8]
-
Approved Facility: Ensure that the waste is transported to a licensed and approved treatment, storage, and disposal facility (TSDF).[7][9]
Step 5: Spill Management
In the event of a spill, the area should be evacuated, and emergency services should be contacted if necessary.[2] Spills should be cleaned up immediately by trained personnel using appropriate absorbent materials.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 1,3-Bis(triphenylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 1,3-Bis(triphenylsilyl)benzene (CAS No. 18920-16-6). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under normal use conditions, it is crucial to handle it with care as its toxicological properties have not been fully investigated.[1] The primary risks are associated with eye and respiratory tract irritation.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | Protects against dust particles and potential splashes. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and replaced if damaged.[3] |
| Body Protection | Laboratory coat.[3][4] | Protects against contamination of personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation.[1] Use a NIOSH-approved respirator if dust is generated and engineering controls are insufficient.[3] | Minimizes inhalation of dust particles. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory chemical hood, especially if there is a potential for aerosol generation.[3][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Avoid eating, drinking, or smoking in the laboratory.[3]
-
Transport: When moving the compound, use secondary containers to mitigate spills in case of breakage.[5]
-
Spill Procedure: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Ensure adequate ventilation.[1]
Storage Plan:
-
Container: Keep the container tightly closed and in a dry place.[1]
-
Temperature: Store in a cool, well-ventilated area away from heat sources and direct sunlight.[5][6] Some sources suggest refrigeration.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
-
Segregation: Store chemicals by compatibility, not alphabetically.[4][7]
Disposal Plan
Improper disposal of chemical waste can have serious environmental and regulatory consequences.[4]
Waste Management:
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[4]
-
Segregation: Keep organosilicon waste separate from other chemical waste streams to facilitate proper disposal.[4]
-
Disposal Method: The recommended disposal method for silicon-containing organic compounds is incineration at a licensed waste disposal facility.[8] This process converts the compound to carbon dioxide, water, and amorphous silica.[8] Alternatively, chemical recycling may be an option where available, which involves depolymerizing the silicone waste into reusable oligomers.[8][9] Never pour chemical waste down the drain. [4]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. somatco.com [somatco.com]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
